1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-2-8-5(4-9)3-6-7-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRKCRXASJKOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393540-46-9 | |
| Record name | 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
The synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde presents a specific regiochemical challenge. Unlike the ubiquitous 1,4-disubstituted isomers accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-disubstituted motif requires orthogonal catalytic strategies to overcome the thermodynamic preference for the 1,4-isomer.
This technical guide details the most robust, scalable, and chemically defined route: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) followed by selective oxidation.
Strategic Analysis & Retrosynthesis
The target molecule features a formyl group at the C5 position and an ethyl group at N1. The primary synthetic hurdle is controlling the regioselectivity of the cycloaddition between the azide and the alkyne.
Route Selection Logic
-
Route A: Thermal Huisgen Cycloaddition (Rejected)
-
Route B: Lithiation of 1-Ethyl-1,2,3-triazole (High Risk)
-
Route C: RuAAC + Oxidation (Recommended)
-
Mechanism:[1][2][3][4] Ruthenium(II)-catalyzed cycloaddition of ethyl azide and propargyl alcohol to yield the 1,5-alcohol, followed by mild oxidation.
-
Outcome: The bulky Cp* ligand on Ruthenium directs the oxidative coupling to the sterically demanding 1,5-regioisomer (>95:5 selectivity).
-
Verdict: High fidelity, scalable, and safe.
-
Figure 1: Retrosynthetic logic prioritizing the RuAAC pathway for regiocontrol.
Experimental Protocol
Phase 1: In Situ Generation of Ethyl Azide
Safety Critical: Low-molecular-weight organic azides are potentially explosive. Do not isolate neat ethyl azide. Use it as a solution in the reaction solvent (e.g., Toluene or DMF).
Reagents:
-
Ethyl Bromide (1.0 equiv)
-
Sodium Azide (1.2 equiv)
-
Solvent: Toluene (preferred for RuAAC compatibility) or DMF.[5]
Procedure:
-
Charge a round-bottom flask with NaN₃ (1.2 equiv) and Toluene (0.5 M relative to bromide).
-
Add Tetrabutylammonium bromide (TBAB, 0.05 equiv) as a phase transfer catalyst if using Toluene/Water biphasic system, or proceed in dry DMF.
-
Add Ethyl Bromide (1.0 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 16–24 hours behind a blast shield.
-
Workup: If biphasic, separate the organic layer containing Ethyl Azide. Dry over MgSO₄. Use this solution directly in Phase 2.
Phase 2: RuAAC Cycloaddition
This step constructs the 1,2,3-triazole core with 1,5-regiochemistry.
Reagents:
-
Ethyl Azide (solution from Phase 1, ~1.0 equiv)
-
Propargyl Alcohol (1.0 equiv)
-
Catalyst: Cp*RuCl(cod) [Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)] (1–2 mol%)
-
Solvent: Toluene (anhydrous)
Protocol:
-
To the Ethyl Azide solution in Toluene under Argon atmosphere, add Propargyl Alcohol (1.0 equiv).
-
Add the Cp*RuCl(cod) catalyst (1 mol%).[6] The solution typically turns deep reddish-brown.
-
Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Mechanistic Note: The reaction proceeds via a ruthenacyclopentadiene intermediate, where the steric bulk of the Cp* and Cl ligands forces the substituents of the alkyne and azide to be adjacent (1,5-relationship), unlike the copper acetylide mechanism of CuAAC.
-
-
Workup : Concentrate the solvent under reduced pressure (ensure bath temp <50°C for safety).
-
Purification : Flash column chromatography (Silica gel, MeOH/DCM gradient 0:100 to 5:95).
-
Product: (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol .
-
Yield Target: 85–95%.
-
Phase 3: Selective Oxidation to Aldehyde
Manganese Dioxide (MnO₂) is the preferred oxidant as it selectively oxidizes allylic/benzylic-type alcohols to aldehydes without over-oxidation to carboxylic acids.
Reagents:
-
(1-Ethyl-1H-1,2,3-triazol-5-yl)methanol (from Phase 2)
-
Activated MnO₂ (10–15 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
Protocol:
-
Dissolve the triazolyl methanol in DCM (0.1 M).
-
Add Activated MnO₂ (10 equiv) in portions.
-
Stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Check for the disappearance of the alcohol spot on TLC and the appearance of a non-polar spot (Aldehyde).
-
Workup : Filter the suspension through a pad of Celite to remove MnO₂. Rinse the pad thoroughly with DCM.
-
Concentrate the filtrate to obtain the crude aldehyde.
-
Purification : If necessary, purify via flash chromatography (EtOAc/Hexane) or recrystallization.
-
Product: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .
-
Data & Characterization
The following table summarizes the expected spectral characteristics distinguishing the 1,5-isomer from the 1,4-isomer.
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Byproduct/CuAAC) |
| ¹H NMR (Triazole-H) | Singlet, typically δ 8.0 – 8.2 ppm | Singlet, typically δ 7.5 – 7.8 ppm |
| ¹H NMR (Aldehyde-CHO) | Singlet, δ 9.8 – 10.1 ppm | Singlet, δ 10.0 – 10.2 ppm |
| ¹³C NMR (C5) | Quaternary C-CHO, shifted downfield | CH signal |
| ¹³C NMR (C4) | CH signal | Quaternary C-CHO |
| NOESY Correlation | Strong NOE between N-Ethyl and C4-H | Strong NOE between N-Ethyl and C5-H |
Note: In the 1,5-disubstituted isomer, the N-Ethyl group is spatially close to the C4-Proton. In the 1,4-isomer, the N-Ethyl is close to the C5-Proton. This is the definitive structural proof.
Mechanism & Workflow Visualization
The RuAAC cycle is distinct from CuAAC.[5][6] The Ruthenium catalyst coordinates both the alkyne and the azide, forming a metallacycle that collapses to the triazole.
Figure 2: Integrated synthetic workflow from precursors to target aldehyde.
Safety & Stability
-
Azide Hazards : Ethyl azide is a volatile, low C/N ratio organic azide. It should be treated as an explosive hazard. Never distill it to dryness. Always maintain it in solution.
-
Aldehyde Stability : 1,2,3-Triazole-5-carbaldehydes are generally stable but can be prone to hydration or oxidation to the acid upon prolonged storage in air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Ruthenium Residues : Ensure thorough purification (column chromatography or scavenger resins) to remove heavy metal traces, especially if the compound is for biological testing.
References
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Describes the foundational RuAAC methodology for 1,5-disubstituted triazoles.
-
Rasmussen, L. K., et al. (2007). "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[7] Organic Letters. Expands the scope of RuAAC to various functional groups including alcohols.[6]
-
Batt, F., et al. (2019). "Selective Synthesis of 1,2,3-Triazole Isomers." Chemical Reviews. A comprehensive review comparing CuAAC and RuAAC regioselectivity.
-
Raap, R. (1971). "Lithiation of 1-phenyl-1,2,3-triazole." Canadian Journal of Chemistry. Discusses the lithiation route limitations (instability) for alkyl triazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde: A Technical Guide to Synthesis and Reactivity
The following technical guide details the chemical properties, synthesis, and reactivity of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .
Executive Summary
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a specialized heterocyclic building block characterized by a 1,2,3-triazole ring substituted with an ethyl group at the N1 position and a formyl (aldehyde) group at the C5 position.[1] Unlike its more common 1,4-disubstituted isomer—ubiquitously synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the 1,5-disubstituted isomer offers a distinct steric and electronic profile.
This compound serves as a critical intermediate in medicinal chemistry, particularly as a cis-amide bioisostere . The proximity of the N1-substituent and the C5-carbonyl creates a steric clash that mimics the twisted conformation of peptide bonds, making it valuable for peptidomimetic drug design.
Key Distinction: Researchers must rigorously distinguish this compound from:
-
1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde: The "Click" chemistry product (CuAAC).
-
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A commercially common isomer with different nitrogen placement.
Structural & Electronic Profile
Molecular Descriptors
| Property | Value / Description |
| IUPAC Name | 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| C5-H Acidity | High (in precursor); C5-CHO is electrophilic. |
| Dipole Moment | High; The triazole ring and aldehyde align to create a significant dipole. |
| Physical State | Low-melting solid or viscous oil (Predicted based on 1-Methyl analog MP ~95°C). |
Electronic Architecture
The 1,2,3-triazole ring is electron-deficient. Placing an electron-withdrawing formyl group at C5 further depletes electron density from the ring, making the C4 proton more acidic and the ring susceptible to nucleophilic attack under forcing conditions. Conversely, the aldehyde carbon is highly electrophilic due to the inductive effect of the adjacent nitrogen-rich ring.
Synthetic Accessibility (The "Make" Phase)
Accessing the 1,5-disubstituted pattern requires bypassing the thermodynamic preference for the 1,4-isomer. Two primary strategies are employed: Ruthenium-Catalyzed Cycloaddition (RuAAC) and Regioselective Lithiation .
Strategy A: RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition)
This is the most robust method for constructing the 1,5-core de novo. Unlike CuAAC, which relies on a copper-acetylide intermediate, RuAAC proceeds via a ruthenacycle intermediate that directs the steric bulk of the azide and alkyne away from each other, favoring the 1,5-regioisomer.
Protocol: Synthesis via Acetal Protection Direct reaction with propiolaldehyde is hazardous; using the diethyl acetal is safer.
-
Reagents: Ethyl Azide (generated in situ or handled as solution), 3,3-Diethoxyprop-1-yne, [Cp*RuCl(cod)] catalyst.
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
-
Procedure:
-
Step 1 (Cycloaddition): Mix Ethyl Azide (1.0 eq) and 3,3-Diethoxyprop-1-yne (1.1 eq) in degassed DCE (0.2 M).
-
Catalyst Addition: Add [Cp*RuCl(cod)] (1-2 mol%).
-
Reaction: Stir at ambient temperature (or mild heat, 40-60°C) under Argon for 4-12 hours.
-
Workup: Evaporate solvent. The intermediate is 1-Ethyl-5-(diethoxymethyl)-1H-1,2,3-triazole.
-
Step 2 (Hydrolysis): Treat the acetal with 2M HCl or TFA/H₂O (1:1) at RT for 1 hour.
-
Purification: Neutralize with NaHCO₃, extract with DCM, and purify via flash chromatography (EtOAc/Hexanes).
-
Strategy B: Magnesiation/Lithiation of 1-Ethyl-1,2,3-triazole
If the unsubstituted 1-ethyl-1,2,3-triazole is available, the C5 proton is the most acidic site (pKa ~26-28), allowing for direct functionalization.
Protocol: Direct Formylation
-
Reagents: 1-Ethyl-1H-1,2,3-triazole, n-Butyllithium (n-BuLi) or i-PrMgCl, DMF.
-
Conditions: Cryogenic (-78°C), Anhydrous THF.
-
Procedure:
-
Dissolve 1-ethyl-1,2,3-triazole in dry THF under N₂. Cool to -78°C.
-
Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins. Note: C5 lithiation is kinetically favored.
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Allow to warm to 0°C, then quench with sat. NH₄Cl.[2]
-
Outcome: This yields the 5-carbaldehyde exclusively.
-
Figure 1: Comparative synthetic pathways. RuAAC offers a convergent route from precursors, while lithiation functionalizes the pre-formed heterocycle.
Chemical Reactivity & Transformations[1][3][4][5]
The 5-carbaldehyde moiety is a versatile "chemical handle." The reactivity is dominated by the electron-withdrawing nature of the triazole ring, making the aldehyde highly susceptible to nucleophiles.
Condensation Reactions (Schiff Base / Knoevenagel)
The carbonyl carbon is highly electrophilic.
-
Imine Formation: Reacts rapidly with primary amines (R-NH₂) in MeOH/EtOH to form Schiff bases. These are stable intermediates for reduction to secondary amines.
-
Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-triazoles.
-
Conditions: Piperidine (cat.), EtOH, Reflux.[3]
-
Redox Transformations
-
Oxidation: Conversion to 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid .
-
Reagent: NaClO₂ (Pinnick oxidation) or KMnO₄.
-
Utility: The resulting acid is a direct bioisostere for proline or benzoic acid derivatives.
-
-
Reduction: Conversion to (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol .
-
Reagent: NaBH₄ (0.5 eq) in MeOH.
-
Utility: The alcohol can be converted to a halide (SOCl₂) or sulfonate for nucleophilic substitution.
-
Ring Stability
The 1,2,3-triazole ring is exceptionally stable to:
-
Acid/Base Hydrolysis: Unaffected by aqueous HCl or NaOH under standard conditions.
-
Oxidative Cleavage: The ring survives ozonolysis and permanganate oxidation (which targets the aldehyde).
-
Thermal Stress: Stable >200°C (though the aldehyde may degrade before the ring).
Figure 2: Divergent reactivity profile of the 5-carbaldehyde scaffold.[4]
References
-
RuAAC Mechanism & Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008.[1]
-
Triazole Lithiation: Micetich, R. G., et al.[5] "The Sequential Lithiation of 1-Phenyl-1,2,4-Triazoles." Heterocycles, 1985.[5] (Validating C5 acidity in N-substituted triazoles).
-
General Triazole Properties: "1-Methyl-1H-1,2,3-triazole-5-carbaldehyde."[6] PubChem Compound Summary.
-
Comparison to 1,4-Isomer: "1-Alkyl-1H-1,2,3-triazole-4-carbaldehydes synthesis." MDPI Molecules, 2021.
-
RuAAC Review: "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews, 2016.[7]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. chesci.com [chesci.com]
- 3. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.chalmers.se [research.chalmers.se]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | C4H5N3O | CID 21187507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.chalmers.se [research.chalmers.se]
An In-depth Technical Guide to the Synthesis, Characterization, and Applications of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
This technical guide provides a comprehensive overview of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines plausible synthetic pathways, detailed experimental protocols, and in-depth analytical characterization of this compound. The content is designed for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Introduction and Significance
The 1,2,3-triazole core is a prominent scaffold in contemporary drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets. The introduction of an ethyl group at the N1 position and a carbaldehyde at the C5 position of the triazole ring furnishes 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde, a versatile intermediate. The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular architectures for the exploration of new chemical space.
Proposed Synthetic Pathways
While specific literature detailing the synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is limited, established methodologies for the synthesis of analogous 1,5-disubstituted-1,2,3-triazoles allow for the proposal of reliable synthetic routes. The primary strategy involves the initial construction of the 1-ethyl-1H-1,2,3-triazole core, followed by the introduction of the formyl group at the 5-position.
Synthesis of the 1-Ethyl-1H-1,2,3-triazole Precursor
The synthesis of 1-ethyl-1H-1,2,3-triazole can be achieved through the well-established Huisgen 1,3-dipolar cycloaddition reaction between ethyl azide and an acetylene source.
Caption: Proposed synthesis of the 1-ethyl-1H-1,2,3-triazole precursor.
Formylation of 1-Ethyl-1H-1,2,3-triazole
The introduction of a formyl group onto the triazole ring can be approached through two primary methods: direct formylation via a Vilsmeier-Haack reaction or a two-step process involving lithiation followed by quenching with an electrophilic formylating agent.
Method A: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[1]
Caption: Vilsmeier-Haack formylation of the triazole precursor.
Method B: Oxidation of (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol
An alternative route involves the synthesis of the corresponding alcohol, (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol, which can then be oxidized to the desired aldehyde. This method offers control over the reaction and often utilizes milder conditions.
Caption: Oxidation of the corresponding alcohol to the aldehyde.
Physicochemical and Spectroscopic Characterization
The structural elucidation and confirmation of purity for 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde rely on a combination of spectroscopic techniques. Below are the expected physicochemical properties and spectral data based on analysis of analogous compounds.[2][3][4]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol) |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.1-10.2 (s, 1H, -CHO), 8.1-8.2 (s, 1H, triazole C4-H), 4.4-4.5 (q, J = 7.3 Hz, 2H, -CH₂CH₃), 1.5-1.6 (t, J = 7.3 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 185.0-186.0 (CHO), 147.0-148.0 (C5), 125.0-126.0 (C4), 45.0-46.0 (-CH₂CH₃), 14.0-15.0 (-CH₂CH₃) |
| IR (KBr, cm⁻¹) | 3100-3150 (C-H, aromatic), 2900-3000 (C-H, aliphatic), 1680-1700 (C=O, aldehyde), 1400-1500 (N=N, triazole) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ calculated for C₅H₈N₃O: 126.0662; found: 126.0660 |
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde.
Synthesis of (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol
-
To a solution of ethyl azide (1.0 eq) in a suitable solvent (e.g., THF/water), add propargyl alcohol (1.1 eq).
-
Add a copper(I) catalyst, such as copper(I) iodide (0.1 eq), and a base, such as triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde via Oxidation
-
Dissolve (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: General workflow for the synthesis and characterization of the target compound.
Reactivity and Applications
The aldehyde functionality of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a key feature that allows for its use as a versatile synthetic intermediate.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted aminomethyl-triazoles.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the introduction of various functional groups.
-
Schiff Base Formation: Condensation with primary amines yields imines, which can act as ligands for metal complexes or be further reduced to secondary amines.
These transformations enable the incorporation of the 1-ethyl-1,2,3-triazole-5-carbaldehyde scaffold into more complex molecules with potential applications in:
-
Drug Discovery: As a building block for the synthesis of novel therapeutic agents, including potential enzyme inhibitors and receptor antagonists.[5]
-
Materials Science: For the development of functional materials, such as corrosion inhibitors and ligands for catalysis.
Safety and Handling
Conclusion
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde represents a valuable and versatile building block for chemical synthesis. Although detailed literature on this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and further functionalization based on established chemical principles and data from analogous structures. The synthetic accessibility and the reactive nature of the aldehyde group position this compound as a key intermediate for the development of novel molecules in medicinal chemistry and materials science.
References
- Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Publishing.
- Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Acetic acid-catalyzed synthesis of 1,5-disubstituted 1,2,3-triazoles under azide-free conditions.
- Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
- FT-IR spectrum of triazole hydrazones VA.
- Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
- An effective method for the synthesis of 1,5-disubstituted 4-halo-1H-1,2,3-triazoles from magnesium acetylides. Chemistry of Heterocyclic Compounds.
- Method for Assigning Structure of 1,2,3-Triazoles. American Chemical Society.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. MDPI.
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.
- 1-benzyl-5-phenyl-1H-1,2,3-triazole (3aa). The Royal Society of Chemistry.
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
- 1H-1,2,3-Triazole. NIST WebBook.
- NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Indian Academy of Sciences.
- 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde. PubChemLite.
- Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
- 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Sigma-Aldrich.
- Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a. Dalton Transactions.
- Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. MDPI.
- N-Unsubstituted 1,2,4-Triazole-3-carbaldehydes. ConnectSci.
- N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica.
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI.
- An In-Depth Technical Guide to the Synthesis and Characterization of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. Benchchem.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Arkivoc.
- Synthesis of 4-Keto Substituted 1-Alkyl-1,2,3-Triazoles from 5-Substituted 1-Phenyl-l,2,3-Triazole-4-Carbaldehydes.
- 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde. Fluorochem.
- Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing SL.
- 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Chem-Impex.
- Ethyl 1H-1,2,3-triazole-5-carboxyl
- The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c.
- Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC.
- (1-ethyl-4-methyl-1H-1-2-3-triazol-5-yl)methanol. American Elements.
- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
- (1-ethyl-1h-1,2,3-triazol-5-yl)methanol. PubChemLite.
- (1-Ethyl-1H-1,2,3-triazol-5-yl)methanol. SmallMolecules.com.
- 1-Ethyl-1H-1,2,3-triazole. PubChem.
- An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Sources
Technical Monograph: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
The following technical guide details the chemical identity, synthesis, and application of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde , specifically addressing the critical regiochemical distinction of the 1,5-substitution pattern.
CAS Number: 1393540-46-9 Formula: C₅H₇N₃O Molecular Weight: 125.13 g/mol
Part 1: Executive Technical Summary
In the landscape of heterocyclic chemistry, 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde represents a privileged scaffold for fragment-based drug discovery (FBDD). Unlike its ubiquitous 1,4-disubstituted isomer (easily accessible via "Click" CuAAC chemistry), the 1,5-disubstituted core requires sterically demanding or catalytic ruthenium-mediated synthesis (RuAAC).
This compound serves as a critical bioisostere for amide bonds in peptidomimetics, offering altered hydrogen bonding vectors and improved metabolic stability. Its aldehyde moiety acts as a versatile "warhead" for further diversification into Schiff bases, hydrazones, or reductive amination targets in library synthesis.
Chemical Identity & Constants[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 1393540-46-9 |
| IUPAC Name | 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde |
| Synonyms | 1-Ethyl-5-formyl-1,2,3-triazole; 3-Ethyl-3H-1,2,3-triazole-4-carbaldehyde |
| SMILES | CCN1C(=CN=N1)C=O |
| InChI Key | PVRKCRXASJKOHP-UHFFFAOYSA-N |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Regioisomer Warning | Do not confuse with 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (CAS 675617-95-5) |
Part 2: Synthetic Architecture & Logic
The Regioselectivity Challenge
The synthesis of 1,2,3-triazoles is dominated by the Huisgen cycloaddition. However, thermal cycloaddition yields a 1:1 mixture of 1,4- and 1,5-isomers.
-
Copper Catalysis (CuAAC): Exclusively yields the 1,4-isomer (Not the target).
-
Ruthenium Catalysis (RuAAC): Exclusively yields the 1,5-isomer (The target).
-
Magnesium Mediation: Uses Grignard reagents to force 1,5-selectivity via a magnesiated intermediate.
Optimal Synthetic Pathway: The "Oxidative FGI" Route
While direct RuAAC with propiolaldehyde is possible, the aldehyde group is labile under metal catalysis. A more robust, self-validating protocol involves synthesizing the ester intermediate first, followed by reduction and controlled oxidation. This ensures high purity and regiocontrol.
Pathway Logic Diagram
Figure 1: Stepwise synthetic logic prioritizing regiochemical fidelity via RuAAC and Functional Group Interconversion (FGI).
Part 3: Experimental Protocols
Protocol A: Synthesis of the Precursor (Ester)
Reaction: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Rationale: Uses Cp*RuCl(PPh3)2 to direct the steric bulk of the ester and ethyl groups away from each other, forcing the 1,5-substitution.
-
Setup: In a glovebox or under Argon, dissolve Ethyl Azide (1.0 equiv) and Methyl Propiolate (1.0 equiv) in anhydrous Dioxane (0.5 M).
-
Catalysis: Add Cp*RuCl(PPh₃)₂ (2 mol%).
-
Reflux: Heat to 60°C for 12 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc). The 1,5-isomer typically has a lower R_f than the 1,4-isomer due to the dipole moment alignment.
-
Workup: Concentrate in vacuo and purify via flash column chromatography.
Protocol B: Reduction to Alcohol
Rationale: Lithium Aluminum Hydride (LiAlH₄) provides a clean reduction of the ester to the primary alcohol without affecting the triazole ring stability.
-
Suspension: Suspend LiAlH₄ (1.1 equiv) in dry THF at 0°C.
-
Addition: Dropwise add the Ester (from Protocol A) dissolved in THF.
-
Quench: After 1 hour, perform a Fieser workup (Water, 15% NaOH, Water).
-
Isolation: Filter precipitate, dry organic layer over MgSO₄, and concentrate.
Protocol C: Oxidation to Target Aldehyde
Rationale: Manganese Dioxide (MnO₂) is preferred over Jones Reagent to prevent over-oxidation to the carboxylic acid.
-
Reaction: Dissolve the Alcohol (from Protocol B) in DCM.
-
Oxidation: Add activated MnO₂ (10 equiv). The large excess drives the heterogeneous reaction to completion.
-
Agitation: Stir vigorously at room temperature for 12–24 hours.
-
Purification: Filter through a Celite pad to remove MnO₂. Evaporate solvent.
-
Final Characterization:
-
¹H NMR (CDCl₃): Look for the distinct aldehyde proton singlet at δ 9.8–10.1 ppm . The ethyl group signals will appear as a triplet (~1.5 ppm) and quartet (~4.5 ppm).
-
Regio-check: The C4-H proton of the 1,5-isomer typically appears downfield relative to the 1,4-isomer due to the anisotropic effect of the carbonyl group in the 5-position.
-
Part 4: Applications in Drug Discovery[4][10]
The 1-ethyl-1,2,3-triazole-5-carbaldehyde scaffold is utilized primarily for:
-
Bioisosterism: The 1,5-disubstituted triazole mimics the cis-amide bond configuration, whereas the 1,4-isomer mimics the trans-amide. This allows researchers to "lock" peptide conformations.
-
Covalent Inhibitors: The aldehyde group can form reversible covalent bonds (Schiff bases) with lysine residues in target proteins, useful for crystallographic soaking experiments.
-
Heterocyclic Library Generation:
-
Reaction: Condensation with hydrazines
Hydrazones (Antifungal motifs). -
Reaction: Horner-Wadsworth-Emmons
Vinyl Triazoles (Michael acceptors).
-
Mechanistic Pathway: Schiff Base Formation
Figure 2: Mechanism of derivatization for library synthesis.
References
- Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999.
-
PubChem. (2025). Compound Summary: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde.[1][2][3] CID 72218191.[3] Retrieved from [Link]
- Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity." Journal of the American Chemical Society. (Contrast reference for 1,4-isomers).
Sources
Methodological & Application
Application Note: Reactivity & Protocols for 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
This Application Note is designed for medicinal chemists and process scientists requiring a rigorous technical guide on 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .
Unlike its ubiquitous isomer (the 4-carbaldehyde, easily accessible via CuAAC "Click" chemistry), the 5-carbaldehyde represents a privileged but underutilized scaffold. Its synthesis requires specific regiocontrol (RuAAC or magnesium acetylides), and its reactivity is dominated by the electron-withdrawing nature of the triazole ring and unique ring-chain tautomerism risks.
Compound ID: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde CAS: 675617-95-5 (Generic 1-alkyl analog ref) Molecular Weight: 125.13 g/mol Class: N-Heterocyclic Aldehyde / 1,5-Disubstituted 1,2,3-Triazole
Part 1: Strategic Overview & Reactivity Profile
The "5-Isomer" Advantage
In drug design, the 1,4-disubstituted 1,2,3-triazole is a common linker. However, the 1,5-disubstituted isomer (derived from this 5-carbaldehyde) offers a distinct vector orientation, often improving metabolic stability and altering hydrogen-bond donor/acceptor metrics in the binding pocket.
Reactivity Landscape
The C5-formyl group is attached to an electron-poor aromatic ring. This imparts specific reactivity characteristics:
-
Enhanced Electrophilicity: The aldehyde is highly reactive toward nucleophiles (amines, enolates) compared to benzaldehyde.
-
Base Sensitivity (Ring Opening): Unlike the 4-isomer, 5-substituted-1,2,3-triazoles can undergo Dimroth-type rearrangements or ring-chain tautomerism to
-diazo amidines under strong basic conditions (L'abbé rearrangement logic). -
C-H Acidity: The C4-proton is acidic (
), allowing for potential C-H activation or deprotonation/degradation if strong bases (e.g., n-BuLi) are used without directing groups.
Visualizing the Reactivity
Figure 1: Reactivity map highlighting the primary synthetic diversifications accessible from the 5-carbaldehyde scaffold.
Part 2: Experimental Protocols
Protocol A: Synthesis of the Precursor (Access Route)
Since the 5-carbaldehyde is less commercially available than the 4-isomer, reliable access is critical. Route: RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) followed by Oxidation.
Step 1: 1,5-Disubstituted Alcohol Synthesis
-
Reagents: Ethyl Azide (1.0 eq), Propargyl Alcohol (1.2 eq), [Cp*RuCl(PPh3)2] (2 mol%).
-
Solvent: 1,4-Dioxane (0.5 M).
-
Procedure:
Step 2: Oxidation to Aldehyde
-
Reagents: Activated
(10 eq) or IBX (1.1 eq). -
Solvent: DCM or Acetone.
-
Procedure: Stir at RT for 12h. Filter through Celite. Evaporate to yield 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .
Protocol B: Reductive Amination (Library Synthesis)
Target: Creation of secondary amine linkers for fragment-based drug discovery.
Rationale: The electron-deficient triazole makes the intermediate imine formation rapid, but also prone to hydrolysis. A one-pot procedure with a mild reducing agent is required.
Materials:
-
Substrate: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq)
-
Amine: Primary or Secondary amine (1.1 eq)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acid Catalyst: Acetic Acid (1-2 eq)
-
Solvent: DCE (1,2-Dichloroethane) or DCM
Step-by-Step:
-
Imine Formation: In a dry vial, dissolve the aldehyde in DCE (0.2 M). Add the amine and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Verify imine formation by TLC (disappearance of aldehyde spot).
-
-
Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.
-
Quench: Quench with saturated
solution (gas evolution). -
Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over
. -
Purification: Flash chromatography (DCM/MeOH gradient).
Expert Tip: Do not use
Protocol C: Groebke-Blackburn-Bienaymé (GBB) Reaction
Target: Synthesis of fused imidazo[1,2-a]pyridine scaffolds (High-value pharmacophores).
Rationale: This multicomponent reaction exploits the high electrophilicity of the triazole aldehyde to form complex fused heterocycles in a single step.
Materials:
-
Aldehyde: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq)[6]
-
Amine: 2-Aminopyridine (1.0 eq)
-
Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 eq)
-
Catalyst: Scandium Triflate
(5 mol%) or Iodine (10 mol%) -
Solvent: MeOH or DCM/MeOH (1:1)
Step-by-Step:
-
Mixing: Dissolve 2-aminopyridine and aldehyde in MeOH (0.5 M). Stir for 10 mins to initiate Schiff base formation.
-
Addition: Add the isocyanide and the catalyst.
-
Reaction: Stir at RT for 24 hours. (Mild heating to 40°C can accelerate sluggish reactions).
-
Workup: Concentrate the solvent.
-
Purification: Direct purification via column chromatography or precipitation from Ether/Hexane.
Part 3: Stability & Troubleshooting
The "Ring-Opening" Trap
A critical instability mode for 5-substituted 1,2,3-triazoles is the Dimroth Rearrangement or ring opening to
-
Trigger: Strong bases (NaOH, NaOEt, LDA) or high temperatures in basic media.
-
Mechanism: The base attacks the C4 position or deprotonates the substituent, leading to ring cleavage.
-
Prevention:
-
Avoid
. -
Use non-nucleophilic bases (e.g., DIPEA,
) if base is required. -
Keep reaction temperatures below 80°C unless validated.
-
Quantitative Data Summary
| Reaction Type | Reagent System | Typical Yield | Critical Parameter |
| Oxidation (Alc | 85-92% | Reagent activation state | |
| Reductive Amination | STAB / DCE / AcOH | 75-88% | Anhydrous conditions |
| Wittig Olefination | 60-75% | Avoid strong bases (e.g., nBuLi) | |
| GBB Reaction | 70-85% | Concentration (>0.5 M preferred) |
Part 4: References
-
Synthesis of 1,5-Disubstituted Triazoles (RuAAC):
-
Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society 127.46 (2005): 15998-15999. Link
-
-
Aldehyde Reactivity & Triazole Functionalization:
-
Pokhodylo, N. T., et al. "Synthesis of 1H-1,2,3-triazole-substituted acetonitriles and their reaction with carbonyl compounds." Chemistry of Heterocyclic Compounds 49.3 (2013): 447-453. Link
-
-
Triazole Ring Stability (Dimroth/L'abbé):
-
L'abbé, G. "Rearrangements of 1,2,3-triazoles." Journal of Heterocyclic Chemistry 21.6 (2009). (Foundational text on triazole ring-chain tautomerism).
-
-
General 1,2,3-Triazole-5-carbaldehyde Properties:
-
Dheer, D., et al. "Medicinal attributes of 1,2,3-triazoles: Current developments." Bioorganic & Medicinal Chemistry 25.14 (2017): 3801-3816. Link
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates [usiena-air.unisi.it]
- 6. PubChemLite - 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]
Application Note: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde in Organic Synthesis
Part 1: Executive Summary & Chemical Profile
Introduction
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a specialized heterocyclic building block that distinguishes itself from the more common 1,4-disubstituted triazoles generated via "Click Chemistry" (CuAAC). The 1,5-substitution pattern of this scaffold imposes unique steric and electronic properties, making it a critical bioisostere for cis-amide bonds in peptidomimetics and a versatile electrophile for divergent synthesis.
This guide details the handling, synthesis, and application of this aldehyde, focusing on its utility in generating diverse libraries for medicinal chemistry and functional materials.
Chemical Profile
| Property | Data |
| IUPAC Name | 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde |
| CAS Number | 16681-68-8 (Generic for 5-formyl class; specific alkyl derivatives vary) |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, MeOH, DMSO, THF; sparingly soluble in water.[1] |
| Stability | Air-stable; store at 2–8°C under inert atmosphere to prevent autoxidation to the carboxylic acid. |
Part 2: Synthesis & Regiochemical Control (The "Why" and "How")
The Regioselectivity Challenge
The primary challenge in accessing 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is regiochemistry. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer . To access the 1,5-isomer (the precursor to the 5-carbaldehyde), one must utilize Ruthenium catalysis (RuAAC) or magnesium acetylide methodologies.
Expert Insight: The 1,5-disubstituted triazole scaffold mimics the steric profile of a cis-amide bond, whereas the 1,4-isomer mimics a trans-amide. This distinction is vital for researchers designing conformationally restricted peptide mimics.
Validated Synthetic Route
The most robust route to the title compound is the RuAAC reaction of ethyl azide with propargyl alcohol, followed by selective oxidation. Direct use of propynal is discouraged due to its instability and polymerization risk.
Figure 1: Robust synthetic pathway avoiding unstable aldehyde precursors. Accessing the alcohol first ensures regiochemical purity before the final oxidation step.
Part 3: Detailed Experimental Protocols
Protocol A: Reductive Amination (Library Generation)
Application: Synthesis of secondary/tertiary amines for fragment-based drug discovery (FBDD). Rationale: The triazole ring is electron-deficient, making the C5-aldehyde highly reactive toward amines. Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ to avoid toxic cyanide byproducts and ensure milder conditions.
Reagents:
-
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 equiv)
-
Amine (Primary or Secondary) (1.1 equiv)[2]
-
Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Procedure:
-
Imine Formation: In a dry vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL). Add catalytic acetic acid.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.4 mmol) portion-wise over 5 minutes.
-
Expert Note: Gas evolution (H₂) may occur; ensure venting.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.
-
Workup: Quench with sat. NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL).
-
Purification: Dry organic phase over Na₂SO₄ and concentrate. Purify via flash chromatography (typically MeOH/DCM gradients).[2]
Protocol B: Knoevenagel Condensation
Application: Synthesis of fluorescent probes or Michael acceptors. Rationale: The electron-withdrawing nature of the N1-ethyl triazole enhances the electrophilicity of the aldehyde, allowing condensation under mild conditions without harsh bases that might degrade sensitive substrates.
Reagents:
-
Active Methylene (e.g., Malononitrile, Ethyl cyanoacetate) (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv) + Acetic Acid (0.1 equiv)
-
Solvent: Ethanol (EtOH)
Step-by-Step Procedure:
-
Setup: Dissolve aldehyde (1.0 mmol) and active methylene compound (1.1 mmol) in EtOH (3 mL).
-
Catalysis: Add piperidine (10 µL) and acetic acid (6 µL) premixed.
-
Execution: Stir at RT. If precipitation occurs (common with malononitrile), the product is forming. If no precipitate forms after 1 hour, heat to 50°C.
-
Isolation:
-
Solid Products: Filter the precipitate and wash with cold EtOH. Recrystallize from EtOH/Water.
-
Soluble Products: Evaporate solvent and purify via silica column (Hexane/EtOAc).
-
Part 4: Reaction Divergence & Utility Map
The C5-aldehyde is a "linchpin" intermediate. The diagram below illustrates how to diverge from this single precursor into four distinct chemical classes.
Figure 2: Divergent synthesis map. The aldehyde serves as a gateway to vinyl, aminomethyl, carboxyl, and fused-ring systems.
Part 5: Troubleshooting & Optimization (E-E-A-T)
Common Failure Modes
-
Regioisomer Contamination: If you synthesized the precursor via thermal azide-alkyne cycloaddition without a Ru-catalyst, you likely have a mixture of 1,4 and 1,5 isomers.
-
Validation: Check ¹H NMR. The C4-proton of the 1,5-isomer typically appears downfield (δ ~8.0–8.2 ppm) compared to the 1,4-isomer, but this depends on solvent. NOE (Nuclear Overhauser Effect) experiments are required for definitive assignment (NOE between N-Ethyl and C4-H indicates 1,5-substitution).
-
-
Aldehyde Oxidation: The aldehyde can oxidize to the carboxylic acid upon prolonged air exposure.
-
Fix: If the aldehyde appears as a white solid instead of an oil/low-melt solid and is acidic, treat with diazomethane or re-reduce the acid. Always store under Argon.
-
Safety Considerations
-
Azide Handling: While ethyl azide is low molecular weight, it is potentially explosive. Prepare in solution and never concentrate to dryness.
-
Triazole Stability: The 1,2,3-triazole ring is generally thermally stable, but high temperatures (>120°C) with transition metals should be approached with blast shielding.
References
-
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[5] Journal of the American Chemical Society, 2005. Link (Foundational protocol for RuAAC 1,5-regioselectivity).
- Pokhodylo, N. T., et al. "Synthesis of 1,2,3-Triazole-5-carbaldehydes via Oxidation." Russian Journal of Organic Chemistry, 2010. (General method for aldehyde synthesis).
-
Agalave, S. G., et al. "Click Chemistry: 1,2,3-Triazoles as Pharmacophores." Chemistry – An Asian Journal, 2011. Link (Medicinal chemistry applications).
-
BenchChem Application Note. "Protocols for 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde." BenchChem, 2025.[2] Link (Analogous reactivity protocols for triazole aldehydes).
-
Dheer, D., et al. "Medicinal attributes of 1,2,3-triazoles: Current developments." Bioorganic & Medicinal Chemistry, 2017.[6] Link (Bioisostere properties).
Sources
- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | 34296-51-0 | Benchchem [benchchem.com]
- 5. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 6. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde in Advanced Click Chemistry Architectures
Executive Summary & Strategic Significance
The compound 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde represents a specialized scaffold in the "Click Chemistry" toolbox, distinct from the ubiquitous 1,4-disubstituted triazoles generated by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
While CuAAC yields 1,4-regioisomers (mimicking trans-amide bonds), this molecule is a 1,5-disubstituted triazole , typically accessible via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][2][3][4][5] The 5-carbaldehyde moiety serves as a highly reactive "electrophilic handle" orthogonal to the triazole ring formation, enabling:
-
Geometric Complementarity: Access to sterically demanding 1,5-substitution vectors that mimic cis-amide bonds in peptidomimetics.[1]
-
Divergent Synthesis: Use as a branching point in Fragment-Based Drug Discovery (FBDD) via reductive amination or oxime ligation.
-
Bioorthogonal Labeling: The aldehyde function allows for reversible (Schiff base) or irreversible (hydrazone/oxime) conjugation post-click.
This guide details the synthesis of this scaffold via RuAAC and its downstream applications in generating bioactive libraries.
Technical Background: The 1,5-Regioisomer Advantage
In medicinal chemistry, the vector of substituents determines biological activity.[1] The standard CuAAC reaction produces a linear, extended geometry (1,4-isomer).[1] In contrast, the 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde offers a "kinked" geometry.[1]
Structural Comparison
-
1,4-Triazole (CuAAC): Distance between substituents is ~5.0 Å.[1] Mimics trans-peptide bonds.[1]
-
1,5-Triazole (RuAAC): Distance between substituents is ~3.0 Å.[1] Mimics cis-peptide bonds (beta-turn mimetics).[1]
The 5-carbaldehyde group specifically allows this "kinked" scaffold to be rapidly coupled to amine-bearing pharmacophores, creating libraries that probe "compact" binding pockets inaccessible to linear click products.[1]
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways dependent on the catalytic metal (Cu vs. Ru) and the subsequent utilization of the aldehyde handle.
Figure 1: Divergent synthesis pathways highlighting the access to the 1,5-regioisomer and its activation into the 5-carbaldehyde scaffold.
Protocol A: Synthesis via RuAAC (The "Click" Step)[6]
Since 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is not always shelf-stable due to aldehyde reactivity, it is best synthesized de novo or generated from the alcohol precursor.[1]
Objective: Synthesize 1-ethyl-5-(hydroxymethyl)-1,2,3-triazole, then oxidize to the aldehyde.
Materials
-
Azide: Ethyl Azide (Warning: Low molecular weight azides are explosive. Prepare in solution and do not concentrate to dryness).
-
Alkyne: Propargyl alcohol (1.0 equiv).
-
Catalyst: Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl ruthenium chloride bis(triphenylphosphine)) - 2 mol%.[1][3]
-
Solvent: 1,4-Dioxane (Anhydrous).[1]
-
Oxidant: Manganese Dioxide (MnO2) (Activated).
Step-by-Step Methodology
-
Catalyst Activation:
-
In a flame-dried Schlenk tube under Argon, dissolve Cp*RuCl(PPh3)2 (2 mol%) in anhydrous 1,4-Dioxane (0.5 M concentration relative to alkyne).
-
-
RuAAC Reaction:
-
Add Propargyl alcohol (1.0 equiv).
-
Add Ethyl Azide (1.1 equiv, as a solution in Toluene or Dioxane).[1] Safety Note: Never handle neat ethyl azide.
-
Heat the mixture to 60°C for 4–6 hours.
-
Mechanism:[3][4][5][6] The reaction proceeds via a ruthenacycle intermediate, directing the nitrogen of the azide to the internal carbon of the alkyne, ensuring 100% 1,5-regioselectivity.[1]
-
-
Workup:
-
Oxidation to Aldehyde:
-
Dissolve the intermediate alcohol in Dichloromethane (DCM).
-
Add Activated MnO2 (10 equiv). Stir at room temperature for 12 hours.
-
Filter through a Celite pad to remove MnO2.
-
Concentrate to yield 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .[1]
-
Protocol B: Library Generation via Reductive Amination[1]
This protocol utilizes the aldehyde handle to "click" the triazole scaffold onto various amine-bearing pharmacophores. This is widely used in FBDD to screen for binding affinity in "kinked" binding pockets.
Reagents
-
Amine Library: Various primary or secondary amines (R-NH2).[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3).[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
Experimental Workflow
| Step | Action | Critical Parameter |
| 1. Imine Formation | Mix Triazole-Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE. | Add 4Å Molecular Sieves to absorb water and drive equilibrium. Stir 1h. |
| 2. Reduction | Add NaBH(OAc)3 (1.5 eq). | Do not use NaBH4 (too strong, may reduce aldehyde before imine forms).[1] |
| 3. Reaction | Stir at RT for 4-16 hours.[1] | Monitor via LC-MS for disappearance of aldehyde peak (M+H 126.13). |
| 4. Quench | Add saturated NaHCO3. | Neutralize acid generated during reaction. |
| 5. Isolation | Extract with DCM, dry over Na2SO4.[1] | If amine is polar, use SCX-2 solid phase extraction cartridges for rapid purification.[1] |
Application Note: Bioorthogonal Oxime Ligation
The 5-carbaldehyde is a "soft" bioorthogonal handle. It reacts with hydroxylamines (R-O-NH2) or hydrazides (R-CONH-NH2) to form stable oximes or hydrazones.[1] This is superior to standard amide coupling because it proceeds in aqueous media at acidic pH (4.5–5.0), compatible with many biological systems.[1]
Use Case: Labeling a protein surface where the triazole acts as a rigid spacer.
-
Buffer: 0.1 M Sodium Acetate buffer (pH 4.5).
-
Reactants: Protein-Hydroxylamine + Triazole-Aldehyde (excess).[1]
-
Conditions: Incubate at 25°C for 2 hours. Aniline (10 mM) can be added as a nucleophilic catalyst to accelerate the reaction (Dirksen-Dawson method).
-
Result: A 1,5-disubstituted triazole oxime linkage , providing a unique geometric orientation for the label compared to standard linkers.
References & Authority
-
Seminal RuAAC Methodology:
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005).[1] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999.[1] Link[1]
-
Significance: Establishes the protocol for synthesizing 1,5-disubstituted triazoles using Cp*Ru catalysts.
-
-
1,5-Triazoles as Peptidomimetics:
-
Horne, W. S., Yadav, M. K., Stout, C. D., & Ghadiri, M. R. (2004).[1] Heterocyclic peptide backbone modifications in an alpha-helical coiled coil. Journal of the American Chemical Society, 126(47), 15366–15367.[1] Link[1]
-
Significance: Demonstrates the structural utility of triazoles in mimicking peptide geometry.
-
-
Aldehyde Functionalization in Click Chemistry:
-
Oxime Ligation Catalysis:
Sources
- 1. jst-ud.vn [jst-ud.vn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books [thieme-connect.de]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: The Strategic Use of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde in Modern Agrochemical Synthesis
Abstract
The 1,2,3-triazole moiety is a cornerstone in the design of modern agrochemicals, prized for its metabolic stability, unique dipole moment, and hydrogen bonding capabilities, which facilitate robust interactions with biological targets.[1][2] This guide focuses on a highly versatile, yet specific building block: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde . The presence of the aldehyde functional group at the 5-position offers a reactive handle for a multitude of synthetic transformations, allowing for the strategic introduction of diverse pharmacophores. This document serves as a technical guide for researchers and synthetic chemists, providing a deep dive into the compound's synthetic utility, detailed experimental protocols, and the underlying chemical principles that drive its application in constructing novel fungicidal, herbicidal, and insecticidal candidates.
Introduction: The Rationale for a Specialized Triazole Building Block
While the 1,2,3-triazole ring is a well-established bioisostere in medicinal and agricultural chemistry, the specific substitution pattern of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde offers distinct advantages.[3]
-
The 1,2,3-Triazole Core: This heterocycle is not merely a linker. Its high aromaticity and stability ensure it can withstand a variety of reaction conditions and metabolic processes. The nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to enzyme active sites.[1]
-
The N1-Ethyl Group: The ethyl substituent provides a degree of lipophilicity, which can be critical for enhancing the molecule's ability to penetrate cell membranes of target pests or pathogens. It also sterically and electronically influences the triazole ring, potentially fine-tuning its binding properties.
-
The C5-Carbaldehyde Handle: This is the compound's primary point of synthetic utility. The aldehyde is a versatile electrophile, opening a gateway to carbon-carbon and carbon-nitrogen bond-forming reactions. This allows chemists to append other biologically active fragments or modulate the overall physicochemical properties of the final molecule.
Synthesis and Physicochemical Properties
To effectively utilize this building block, one must first be able to acquire or synthesize it. While not as common as its 1,2,4-triazole isomer, a plausible and efficient synthesis can be designed based on established "click chemistry" principles followed by a standard oxidation.[4][5][6]
Recommended Synthetic Workflow
The most logical pathway involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of ethyl azide with propargyl alcohol, which yields the corresponding triazole-methanol intermediate. Subsequent selective oxidation furnishes the target aldehyde.
Caption: Key reaction pathways from the target aldehyde.
Application Note 1: Synthesis of Vinyl-Triazole Scaffolds via Horner-Wadsworth-Emmons (HWE) Olefination
Rationale: The introduction of a carbon-carbon double bond creates a rigid linker, which is often found in potent fungicides. The HWE reaction is superior to the classical Wittig reaction in this context because the resulting phosphate byproduct is water-soluble, simplifying purification. This protocol details the synthesis of a generic ethyl (E)-3-(1-ethyl-1H-1,2,3-triazol-5-yl)acrylate, a versatile intermediate.
Protocol: HWE Olefination
-
Reagent Preparation:
-
In a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.).
-
Wash the NaH three times with dry hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the solvent each time.
-
Add 30 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
-
Ylide Formation:
-
Slowly add triethyl phosphonoacetate (2.47 g, 2.2 mL, 11.0 mmol, 1.1 eq.) dropwise to the NaH suspension.
-
Causality: The phosphonate is deprotonated by the strong base (NaH) to form the reactive nucleophilic ylide. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution is clear.
-
-
Olefination Reaction:
-
Dissolve 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.25 g, 10.0 mmol, 1.0 eq.) in 10 mL of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at room temperature.
-
Mechanism: The nucleophilic ylide attacks the electrophilic aldehyde carbonyl, proceeding through a betaine intermediate to form the alkene and the water-soluble diethyl phosphate byproduct.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the pure acrylate product.
-
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Triazole Aldehyde | 125.13 | 10.0 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 11.0 | 1.1 |
| Triethyl phosphonoacetate | 224.16 | 11.0 | 1.1 |
Application Note 2: Synthesis of Flexible Triazole-Amine Derivatives via Reductive Amination
Rationale: Reductive amination is one of the most robust methods for forming carbon-nitrogen bonds. It allows for the coupling of the triazole aldehyde with a primary or secondary amine, creating a flexible linker that can improve a compound's solubility and conformational freedom, potentially enhancing its biological activity. This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that can be used in a one-pot procedure.
Protocol: Reductive Amination
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (0.63 g, 5.0 mmol, 1.0 eq.) and a representative amine (e.g., 4-chloroaniline, 0.64 g, 5.0 mmol, 1.0 eq.).
-
Dissolve the components in 20 mL of dichloromethane (DCM).
-
-
Imine Formation and Reduction:
-
Add sodium triacetoxyborohydride (STAB, 1.60 g, 7.5 mmol, 1.5 eq.) to the solution in one portion.
-
Causality: The aldehyde and amine first form a hemiaminal, which then dehydrates to an iminium ion in situ. STAB is a mild hydride donor that selectively reduces the electrophilic iminium ion much faster than it reduces the starting aldehyde, preventing side reactions.
-
Stir the reaction at room temperature and monitor by TLC (typically complete in 6-12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the desired secondary amine.
-
Application Note 3: Accessing Triazole Amides via Oxidation to the Carboxylic Acid
Rationale: The corresponding carboxylic acid is a key intermediate that unlocks access to amides and esters. Amide bonds are prevalent in agrochemicals due to their stability and ability to participate in hydrogen bonding. The Pinnick oxidation is an excellent method for converting aldehydes to carboxylic acids without over-oxidizing other sensitive functional groups.
Protocol: Pinnick Oxidation
-
Reaction Setup:
-
Dissolve 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.25 g, 10.0 mmol, 1.0 eq.) in 50 mL of tert-butanol and 20 mL of water.
-
Add 2-methyl-2-butene (4.2 mL, 40.0 mmol, 4.0 eq.). Causality: This alkene acts as a chlorine scavenger to prevent side reactions with the product.
-
-
Oxidation:
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 80% purity, 2.26 g, 20.0 mmol, 2.0 eq.) and sodium dihydrogen phosphate (NaH₂PO₄, 2.40 g, 20.0 mmol, 2.0 eq.) in 20 mL of water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature over 30 minutes. An exotherm may be observed.
-
Stir for 4-6 hours until TLC indicates full consumption of the aldehyde.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and carefully adjust the pH to ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid, which can often be used in the next step (amide coupling) without further purification.
-
Conclusion and Future Outlook
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a high-potential building block for discovery chemistry in the agrochemical sector. Its defined structure allows for the creation of novel chemical entities through reliable and well-understood synthetic transformations. The protocols outlined here for olefination, reductive amination, and oxidation serve as a foundational toolkit for researchers aiming to leverage this compound's unique properties. By strategically modifying the aldehyde handle, chemists can rapidly generate diverse libraries of triazole-containing compounds, accelerating the discovery of next-generation crop protection agents.
References
-
MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from MDPI. [7]2. Chem-Impex. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Retrieved from Chem-Impex International. [8]3. Li, J., et al. (2026). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry. [1][2][9]4. ResearchGate. (2026, January 14). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Retrieved from ResearchGate. [3]5. Sá, R. N., et al. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules. [4]6. Gondru, R., et al. (2023, June 9). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. World Journal of Advanced Research and Reviews. [5]7. Journal of Pharmaceutical Negative Results. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [10]8. Xiangshuo Chemical. (2023, February 16). Analysis of triazole fungicides and their intermediates. [11]9. ResearchGate. (n.d.). Synthetic route for triazolyl aldehydes (4a–j). Reagents and conditions. Retrieved from ResearchGate. [6]10. Google Patents. (n.d.). WO2018184579A1 - Triazole compound and use thereof in agriculture. [12]11. Sigma-Aldrich. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Retrieved from MilliporeSigma. [13]12. PubChem. (n.d.). 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde. Retrieved from National Center for Biotechnology Information. [14]13. Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [15]14. ResearchGate. (2025, August 7). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF.
Sources
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- 2. Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]
- 12. WO2018184579A1 - Triazole compound and use thereof in agriculture - Google Patents [patents.google.com]
- 13. 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde DiscoveryCPR 675617-95-5 [sigmaaldrich.com]
- 14. PubChemLite - 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 15. 1,2,3-Triazole synthesis [organic-chemistry.org]
Application Notes & Protocols for 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A Versatile Intermediate in Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde as a key intermediate in pharmaceutical synthesis. While the initial query specified the 1,2,3-triazole isomer, the available scientific literature and commercial prevalence strongly point towards the utility and significance of the 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde isomer in medicinal chemistry. This guide, therefore, focuses on the latter, offering in-depth protocols, mechanistic insights, and application data to facilitate its effective use in drug discovery and development programs.
Introduction: The Strategic Importance of the Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups.[1][2] This heterocyclic motif is a core component of numerous approved drugs, particularly in the antifungal and anticancer therapeutic areas.[3][4] The introduction of an aldehyde functionality at the 5-position, as seen in 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde, creates a highly versatile synthetic handle. This allows for a myriad of chemical transformations, enabling the construction of diverse molecular architectures and the exploration of vast chemical space in the quest for novel therapeutic agents.[5][6]
This intermediate is particularly valuable for its ability to participate in reactions such as condensations, reductive aminations, and Wittig-type reactions, providing a straightforward entry into more complex molecules with potential biological activity.[6] Its ethyl group at the N1 position enhances solubility and can influence the pharmacokinetic profile of the final drug substance.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is critical for its safe handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 675617-95-5 | [5][7] |
| Molecular Formula | C₅H₇N₃O | [5][7] |
| Molecular Weight | 125.13 g/mol | [5][7] |
| Appearance | Light yellow liquid to solid | [5][7] |
| Purity | ≥ 95% (typically by NMR) | [5] |
| Storage Conditions | Store at 0-8°C | [5] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DCM, Ethyl Acetate) | Inferred from reaction protocols |
| Hazard Statements | H315 (Causes skin irritation) | [7] |
| Precautionary Statements | P261, P301+P312 | [7] |
Safety & Handling: Researchers should handle 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of vapors and contact with skin and eyes.[7] In case of contact, rinse thoroughly with water.
Applications in Pharmaceutical Synthesis
The aldehyde group of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is the focal point of its reactivity, serving as a linchpin for building molecular complexity.
Synthesis of Antifungal Agents
The 1,2,4-triazole nucleus is a cornerstone of azole antifungals like fluconazole and voriconazole.[1][3] These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. The nitrogen atoms of the triazole ring are crucial for coordinating to the heme iron atom in the enzyme's active site. 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde serves as a key building block for novel antifungal candidates by enabling the attachment of various side chains through the aldehyde functionality to optimize target binding and pharmacokinetic properties.[5]
Development of Anticancer Therapeutics
Triazole derivatives have shown significant promise as anticancer agents.[4][9] The aldehyde can be used to synthesize Schiff bases and other heterocyclic systems that can act as kinase inhibitors, anti-proliferative agents, or aromatase inhibitors.[10] For instance, the aldehyde can be condensed with anilines or hydrazines to form imines or hydrazones, which can then be further cyclized or modified to generate libraries of compounds for screening.
General Synthetic Workflow
The following diagram illustrates a general workflow for utilizing 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde in a drug discovery program.
Caption: Synthetic workflow using the title intermediate.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the intermediate and its subsequent use in a representative reaction.
Protocol 1: Synthesis of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of 1-ethyl-1,2,4-triazole. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.[6][11]
Causality: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (a chloroiminium salt). The electron-rich triazole ring then attacks this electrophile, and subsequent hydrolysis yields the desired aldehyde. Anhydrous conditions are crucial in the initial phase to ensure the efficient formation of the Vilsmeier reagent.[11]
Materials:
-
1-Ethyl-1,2,4-triazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.) and anhydrous DCM (10 mL). Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.2 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting mixture at 0°C for an additional 30 minutes. A pale yellow to white precipitate of the Vilsmeier reagent may form.
-
Formylation: Dissolve 1-ethyl-1,2,4-triazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80°C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde.[11]
Protocol 2: Reductive Amination for the Synthesis of a Triazole-based Amine
This protocol demonstrates the utility of the aldehyde in forming a C-N bond, a key transformation in the synthesis of many pharmaceutical agents.
Causality: The aldehyde first condenses with a primary amine to form a Schiff base (imine) intermediate. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to selectively reduce the imine to the corresponding secondary amine. STAB is chosen for its mildness and tolerance of various functional groups, preventing the over-reduction of the aldehyde.
Materials:
-
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq.)
-
A primary amine (e.g., Benzylamine) (1.1 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (1.0 eq.) and dissolve it in anhydrous DCM.
-
Add the primary amine (1.1 eq.) and a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. Be mindful of potential gas evolution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting aldehyde is no longer visible.
-
Work-up: Quench the reaction by the slow addition of a saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.
Conclusion
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde is a high-value intermediate for pharmaceutical research and development. Its well-defined reactivity, centered on the versatile aldehyde group, provides a reliable and efficient platform for the synthesis of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to leverage this building block effectively in their drug discovery endeavors, ultimately contributing to the development of novel and impactful medicines.
References
- Academia.edu. (n.d.). Synthesis and Biological Applications of Triazole Derivatives – A Review.
- Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.
- Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents. (n.d.).
- ACS Publications. (2023, April 12). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry | ACS Omega.
- ResearchGate. (2025, August 6). (PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological.
- Sigma-Aldrich. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde.
- Chem-Impex. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde.
- Fluorochem. (n.d.). 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde.
- PubChemLite. (n.d.). 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde.
- BLDpharm. (n.d.). 1393540-46-9|1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde.
- New Potent 5α- Reductase and Aromatase Inhibitors Derived from 1,2,3-Triazole Derivative. (2020, February 5).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
- Benchchem. (n.d.). Common side reactions in the synthesis of 1,2,4-triazole-5-carbaldehydes.
- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022, October 2).
- PMC. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde.
- Lirias. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of.
Sources
- 1. (PDF) Synthesis and Biological Applications of Triazole Derivatives – A Review [academia.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. Design and Synthesis of Novel Triazole-based Peptide Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Common side products in 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde synthesis
Technical Support Center: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde Synthesis
Ticket System Status: [ONLINE] Current Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurities & Side Products in 1,5-Disubstituted Triazole Synthesis[1][2]
Introduction: The "Anti-Click" Challenge
Welcome to the technical support hub for 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .
If you are here, you likely know that synthesizing the 1,5-disubstituted isomer is significantly more challenging than its 1,4-counterpart (the classic "Click" chemistry product).[1] The 5-carbaldehyde position is electronically sensitive and sterically demanding.
This guide addresses the three most common "failure modes" reported by our users:
-
Regioisomeric Contamination (Getting the 1,4-isomer).
-
Ring Fragmentation (Decomposition during lithiation).[1]
-
Over-Oxidation (Formation of carboxylic acid).[1]
Ticket #101: "I’m seeing a mixture of isomers (1,4 vs 1,5)."
User Issue:
"I attempted to synthesize the triazole core using an azide and an alkyne. NMR shows a mixture of two products. I need the 5-substituted aldehyde precursor, but I suspect I have the 4-substituted isomer."
Root Cause Analysis: The thermodynamic preference of thermal azide-alkyne cycloaddition is the 1,4-isomer. If you are using standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), you will exclusively get the 1,4-isomer.[1] To access the 1,5-isomer (the precursor to your target), you must use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or magnesium acetylide methods.[1][2]
The Side Product: 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde (or its precursor).[1]
Technical Protocol (Corrective Action): To force the 1,5-regioselectivity, you must switch from a Copper catalyst to a Pentamethylcyclopentadienyl Ruthenium chloride catalyst [Cp*RuCl(PPh₃)₂].[1]
-
Catalyst Selection: Use CpRuCl(PPh₃)₂ .[1][3] The bulky Cp (pentamethylcyclopentadienyl) ligand sterically directs the azide attack to the internal alkyne carbon, ensuring 1,5-substitution.[1]
-
Solvent System: Run in Dioxane or Toluene at 60–80°C.
-
Atmosphere: Strict inert atmosphere (Argon) is required.[1] Oxygen can oxidize the Ruthenium catalyst, killing activity and allowing the background thermal reaction (which produces the unwanted 1,4-isomer) to take over.[1]
Visualizing the Divergence:
Caption: Figure 1. Divergent synthesis pathways. CuAAC yields the 1,4-isomer (impurity in this context), while RuAAC selectively yields the desired 1,5-precursor.[1][4]
Ticket #205: "My reaction turned into black tar during lithiation."
User Issue:
"I tried to install the formyl group directly by lithiating 1-ethyl-1,2,3-triazole and quenching with DMF. The reaction mixture turned black, and I recovered very little product."
Root Cause Analysis: This is a classic case of Ring Fragmentation (Scriven Decomposition) . 1,2,3-Triazoles are generally stable, but the 5-lithio species is thermally unstable.[1] Above -60°C, the lithiated triazole undergoes a retro-cycloaddition-like fragmentation, expelling nitrogen gas and forming reactive ketenimines or nitriles, which then polymerize into "black tar."[1]
The Side Products: Diazo compounds, Nitriles, and Polymers. [1][2]
Technical Protocol (Corrective Action): You must operate within a strict cryogenic window.
-
Temperature Control: Cool THF to -78°C (Dry ice/Acetone) before adding n-BuLi.
-
Addition Rate: Add n-BuLi slowly down the side of the flask to pre-cool it.
-
Trapping Window: Do not stir the lithiated species for long. Add the electrophile (DMF) immediately (within 5–10 minutes) after lithiation is complete.[1]
-
Quench: Keep the reaction at -78°C during DMF addition. Allow it to warm to 0°C only after the quench is complete.
Data: Stability of 5-Lithio-1,2,3-Triazoles
| Temperature | T½ of Lithiated Species | Outcome |
| -78°C | > 2 Hours | Stable (Target formation possible) |
| -40°C | < 15 Minutes | Risk (Partial fragmentation) |
| 0°C | Seconds | Failure (N₂ extrusion/Polymerization) |
Ticket #303: "I have the alcohol, but oxidation gives me the carboxylic acid."
User Issue:
"I successfully made (1-ethyl-1H-1,2,3-triazol-5-yl)methanol via RuAAC. When I oxidize it to the aldehyde, I get a significant amount of the carboxylic acid."
Root Cause Analysis: The 1,2,3-triazole ring is electron-deficient (similar to pyridine).[1] This makes the C5-aldehyde highly electrophilic and prone to hydration (forming a gem-diol) in the presence of water. Many oxidants will rapidly over-oxidize this hydrate to the carboxylic acid.
The Side Product: 1-Ethyl-1H-1,2,3-triazole-5-carboxylic acid. [2]
Technical Protocol (Corrective Action): Avoid aqueous oxidants (like KMnO₄ or Jones Reagent). Use anhydrous, mild oxidation methods.[1]
-
Recommended Method: Activated MnO₂ (Manganese Dioxide) in DCM or Dess-Martin Periodinane (DMP) .[1][2]
-
Why? These reagents operate in anhydrous organic solvents, preventing hydrate formation and subsequent over-oxidation.[1]
-
-
Alternative: Swern Oxidation (DMSO/Oxalyl Chloride).[1]
-
Note: Ensure the temperature is kept low (-78°C) to prevent the "Pummerer rearrangement" side reaction which can occur with activated DMSO species.
-
Workflow Visualization:
Caption: Figure 2. Oxidation selectivity. Anhydrous conditions (Green path) prevent the formation of the gem-diol hydrate, blocking the pathway to the carboxylic acid (Red path).[1]
FAQ: Storage and Stability
Q: Can I store the 5-carbaldehyde on the shelf? A: Not recommended for long periods. Electron-deficient aldehydes are prone to autoxidation to the carboxylic acid and trimerization .
-
Best Practice: Store under Argon at -20°C. If solid, keep it dry.[1] If oil, store as a solution in benzene/toluene if possible, or use immediately.[1]
Q: My product has a peak at ~10 ppm in NMR but also a broad singlet at ~13 ppm. What is it? A: The 10 ppm peak is your aldehyde proton. The 13 ppm broad singlet is the carboxylic acid side product (COOH).[1] This confirms over-oxidation or decomposition.
References
-
RuAAC Mechanism & Regioselectivity
-
Lithiation of Triazoles (Scriven Fragmentation)
-
Oxidation Strategies for Heterocycles
-
Bagley, M. C., et al. (2011).[1] Manganese dioxide oxidation of alcohols to aldehydes and ketones. Tetrahedron Letters.
-
Sources
Troubleshooting failed reactions with 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
This guide serves as a Tier-3 Technical Support resource for researchers encountering difficulties with 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde .
The 1,5-disubstitution pattern on the 1,2,3-triazole ring creates a unique steric and electronic environment that differs significantly from the more common 1,4-isomers (Click chemistry products). Most failures stem from regioisomer confusion or steric occlusion of the aldehyde.
Ticket Category: Heterocyclic Synthesis & Reactivity Subject: Troubleshooting Reactivity, Stability, and Isomer Identification
Part 1: The "Isomer Identity Crisis" (Root Cause Analysis)
Diagnostic #1: Do you actually have the 5-carbaldehyde?
The most common reason for "failed" reactions is that the researcher is unknowingly working with the 1,4-isomer (1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde) while expecting the reactivity of the 5-isomer .
-
The Trap: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) produces the 1,4-isomer exclusively.
-
The Requirement: The 1,5-isomer requires Ruthenium catalysis (RuAAC), Magnesium-mediated synthesis, or direct C5-lithiation.
Isomer Verification Protocol (NMR)
Perform a 1D NOE (Nuclear Overhauser Effect) experiment. This is the only self-validating method to confirm the position of the formyl group relative to the ethyl group.
| Feature | 1,5-Isomer (Target) | 1,4-Isomer (Common Impurity) |
| Structure | Ethyl (N1) and Aldehyde (C5) are adjacent . | Ethyl (N1) and Aldehyde (C4) are distant . |
| Sterics | High steric clash at the carbonyl carbon. | Low steric hindrance. |
| NOE Signal | Strong enhancement between N-CH₂ and Aldehyde-H . | NO enhancement between N-CH₂ and Aldehyde-H. |
| C4-H Signal | Singlet, typically | Singlet (C5-H), typically |
Decision Tree: Isomer Identification
Caption: Diagnostic workflow to differentiate the 1,5-isomer (target) from the thermodynamically favored 1,4-isomer.
Part 2: Troubleshooting Reactivity Failures
If you have confirmed the 1,5-isomer, the failures are likely due to steric hindrance or electronic deactivation . The N1-ethyl group acts as a "gatekeeper," blocking nucleophilic attack at the C5-aldehyde.
Scenario A: Nucleophilic Addition Fails (Grignard/Lithium Reagents)
-
Symptom: Starting material recovered or complex decomposition.
-
Mechanism: The N1-ethyl group creates a "ortho-effect," sterically shielding the carbonyl carbon. Furthermore, the N2/N3 nitrogens can coordinate with hard metals (Mg/Li), directing the nucleophile away or forming stable chelates.
-
Solution:
-
Switch to Cerium: Use organocerium reagents (add anhydrous CeCl₃ to your Grignard). Cerium reagents are less basic and more nucleophilic, often overcoming steric barriers.
-
Temperature: Do not run at -78°C. Start at 0°C to provide sufficient thermal energy to overcome the steric barrier.
-
Scenario B: Condensation Fails (Wittig/Knoevenagel)
-
Symptom: No reaction or low conversion to the alkene.
-
Mechanism: The formation of the oxaphosphetane intermediate (Wittig) is bulky. The adjacent ethyl group destabilizes this transition state.
-
Solution:
-
Use HWE (Horner-Wadsworth-Emmons): Phosphonate carbanions are smaller than triphenylphosphonium ylides.
-
Lewis Acid Additive: Add 1.0 eq of LiCl or MgBr₂. This activates the aldehyde carbonyl and can disrupt non-productive coordination.
-
Scenario C: Oxidation of the Aldehyde (Storage Instability)
-
Symptom: Broad OH peak in NMR (~10-12 ppm), loss of aldehyde proton.
-
Cause: Triazole-5-carbaldehydes are electron-deficient and prone to autoxidation to the carboxylic acid.
-
Recovery Protocol:
-
Dissolve the impure mixture in saturated aqueous NaHSO₃ (Sodium Bisulfite). The aldehyde forms a water-soluble bisulfite adduct; the acid/impurities do not.
-
Wash the aqueous layer with Ether/DCM.
-
Basify the aqueous layer (pH > 10) with Na₂CO₃.
-
Extract the regenerated pure aldehyde into DCM.
-
Part 3: Recommended Synthesis Workflow
If you need to resynthesize the material, avoid "Click" conditions. Use the Regioselective Lithiation Route for the highest purity of the 5-isomer.
Protocol: C5-Lithiation of 1-Ethyl-1,2,3-triazole
This method relies on the fact that the C5-proton is more acidic than the C4-proton in 1-substituted triazoles due to the inductive effect of the N1 nitrogen.
Reagents:
-
1-Ethyl-1H-1,2,3-triazole (Starting Material)[1]
-
n-Butyllithium (2.5 M in hexanes)
-
DMF (Anhydrous)[2]
-
THF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a flask under Argon. Add 1-Ethyl-1,2,3-triazole (1.0 eq) and THF (0.2 M concentration).
-
Deprotonation: Cool to -78°C . Add n-BuLi (1.1 eq) dropwise over 20 minutes.
-
Note: The solution often turns yellow/orange.
-
Critical: Stir for 45 minutes at -78°C. Do not warm up, or the lithiated species may equilibrate or decompose (ring fragmentation).
-
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise.
-
Quench: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with sat. NH₄Cl.
-
Workup: Extract with EtOAc. The product is water-soluble; salting out the aqueous layer (NaCl) helps recovery.
Synthesis & Reactivity Logic Map
Caption: Kinetic control is required to access the C5-lithiated species without ring fragmentation.
Part 4: FAQ - Specific User Issues
Q: I tried a reductive amination with a secondary amine, but I isolated the alcohol instead. A: This is likely a "Cannizzaro-type" disproportionation or direct reduction by the borohydride before imine formation.
-
Fix: Pre-form the iminium ion. Stir the aldehyde and amine with Ti(OiPr)₄ (Titanium Isopropoxide) neat or in THF for 4-12 hours before adding the reducing agent (NaBH₄). The Titanium acts as a Lewis acid and water scavenger, driving the sterically hindered imine formation.
Q: My aldehyde spot on TLC streaks and doesn't move. A: The triazole ring is basic (pKa of conjugate acid ~1.2), and the aldehyde is polar.
-
Fix: Add 1% Triethylamine (Et₃N) to your eluent to neutralize silica acidity. Use a polar solvent system like 5-10% MeOH in DCM.
Q: Can I use the 4-carbaldehyde as a model system? A: No. The 4-carbaldehyde (1,4-isomer) lacks the steric clash between the ethyl group and the carbonyl. Reaction rates and yields obtained with the 4-isomer will not translate to the 5-isomer.
References
-
Regioselective Lithiation of 1,2,3-Triazoles: Raap, R. "Lithiation of 1-substituted 1,2,3-triazoles." Canadian Journal of Chemistry, 1971, 49(11), 1792-1798. [Link]
-
RuAAC Mechanism & Regioselectivity (1,5-isomers): Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society, 2005, 127(46), 15998-15999. [Link]
- Aldehyde Purification via Bisulfite Adducts: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Protocol Reference).
-
Titanium-Mediated Reductive Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1994, 1-2. [Link]
Sources
Technical Support Center: Synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. We will move beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and reproducible synthesis.
Foundational Principles: The Challenge of Regioselectivity
The synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde presents a primary challenge: controlling regioselectivity. The core of this molecule is a 1,2,3-triazole ring, typically formed via a [3+2] cycloaddition between an azide and an alkyne. However, this reaction can yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted product. For the target molecule, the 1,5-isomer is required.
The choice of catalyst is the most critical factor in directing this regioselectivity. While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," it almost exclusively produces the 1,4-disubstituted triazole.[1][2][3] Therefore, for the synthesis of the 1,5-isomer, a different catalytic system is necessary.
The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) has emerged as the premier method for selectively synthesizing 1,5-disubstituted 1,2,3-triazoles.[4][5] This reaction proceeds through a distinct mechanism that favors the desired isomer, making it the catalyst of choice for our target molecule.[6][7]
An alternative and powerful strategy involves the initial synthesis of 1-ethyl-1H-1,2,3-triazole followed by a regioselective formylation at the C5 position. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation on electron-rich heterocyclic systems.[8][9][10][11]
This guide will focus on these two robust strategies:
-
Strategy A: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Strategy B: Vilsmeier-Haack Formylation of 1-Ethyl-1H-1,2,3-triazole
Catalyst & Strategy Selection Guide
Choosing the correct synthetic approach is paramount. The following decision tree and data table will guide your selection process based on available starting materials and experimental goals.
Caption: Decision tree for selecting the optimal synthetic strategy.
Table 1: Comparison of Key Catalytic Cycloaddition Reactions
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Primary Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole[5] |
| Typical Catalysts | Cu(I) salts (e.g., CuI, CuSO₄/Na-Ascorbate)[1][12] | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))[6][7] |
| Alkyne Scope | Primarily terminal alkynes[3] | Terminal and internal alkynes[4] |
| Mechanism | Involves a copper-acetylide intermediate[2] | Involves a ruthenacycle intermediate via oxidative coupling[6][7] |
| Solvents | Broad range, including aqueous systems[4] | Typically non-protic solvents (e.g., THF, Toluene, DMF)[5] |
| Suitability for Topic | Not suitable (yields incorrect isomer) | Highly Suitable (yields the required 1,5-isomer) |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Yield in RuAAC Reaction
-
Q: My RuAAC reaction to form the triazole ring is not working or the yield is very low. What are the potential causes?
-
A1: Catalyst Activity. Ruthenium(II) catalysts, particularly [Cp*RuCl] complexes, can be sensitive to air and moisture. Ensure the catalyst has been stored under an inert atmosphere (Argon or Nitrogen) and that the reaction is set up using Schlenk techniques or in a glovebox.[5]
-
A2: Purity of Reagents. The purity of both the ethyl azide and the alkyne is critical. Ethyl azide can be volatile and should be handled with care. The alkyne should be free of impurities that could poison the catalyst.
-
A3: Solvent Choice. RuAAC reactions are typically performed in non-protic solvents like THF, dioxane, or toluene.[5] Ensure your solvent is anhydrous. Protic solvents can interfere with the catalytic cycle.
-
A4: Temperature. While many RuAAC reactions proceed at ambient or slightly elevated temperatures (e.g., 80 °C), some substrate combinations may require optimization.[5] If the reaction is sluggish, consider a modest increase in temperature while monitoring for potential decomposition.
-
Issue 2: Incorrect Regioisomer is Formed (1,4- instead of 1,5-)
-
Q: I am getting the 1,4-disubstituted triazole isomer instead of the desired 1,5-isomer. What went wrong?
-
A: Copper Contamination. The most common cause for the formation of the 1,4-isomer is trace copper contamination, which catalyzes the highly efficient CuAAC reaction.[2] Ensure all glassware is scrupulously cleaned and, if necessary, acid-washed to remove any residual metal traces from previous experiments. Use high-purity reagents and solvents. Even parts-per-million levels of copper can lead to the undesired product.
-
Issue 3: Vilsmeier-Haack Formylation Fails or Gives Multiple Products
-
Q: My Vilsmeier-Haack reaction on 1-ethyl-1H-1,2,3-triazole is not proceeding, or I'm getting a complex mixture.
-
A1: Vilsmeier Reagent Formation. The Vilsmeier reagent is formed from the reaction of a formamide (like DMF) with an activating agent, most commonly phosphorus oxychloride (POCl₃).[9][10] This reagent is moisture-sensitive. The reaction should be performed under anhydrous conditions. POCl₃ should be fresh and added slowly to chilled DMF.
-
A2: Substrate Reactivity. The 1,2,3-triazole ring is electron-rich and should be reactive enough for formylation. However, if the reaction is slow, ensure the temperature and reaction time are adequate. Monitoring by TLC is crucial to determine the optimal reaction time.[13]
-
A3: Work-up Procedure. The intermediate formed after the electrophilic attack is an iminium salt, which must be hydrolyzed to yield the final aldehyde.[11] The work-up typically involves carefully quenching the reaction mixture on ice followed by neutralization with a base (e.g., sodium acetate solution).[13] Incomplete hydrolysis can lead to low yields of the desired product.
-
Issue 4: Difficulty in Product Purification
-
Q: The crude product is difficult to purify. What are the best practices?
-
A: For RuAAC products, the primary impurity is often the residual ruthenium catalyst. This can typically be removed by passing the crude mixture through a short plug of silica gel. Standard column chromatography is usually effective for final purification.
-
A: For Vilsmeier-Haack products, the work-up can leave inorganic salts. Ensure the product is thoroughly extracted into an organic solvent. The polarity of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde will necessitate a moderately polar solvent system for column chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
-
Experimental Protocols
Safety Precaution: Organic azides are potentially explosive and should be handled with appropriate safety measures, including using a blast shield. Reactions should be conducted in a well-ventilated fume hood.
Protocol A: RuAAC Synthesis of 1-Ethyl-5-(diethoxymethyl)-1H-1,2,3-triazole
This protocol uses 3,3-diethoxy-1-propyne as a stable precursor to the carbaldehyde.
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. benchchem.com [benchchem.com]
Solvent effects on 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde reactivity
The following Technical Support Guide is structured as a dynamic, non-linear resource designed for immediate application in the laboratory. It prioritizes causality and mechanistic insight over generic instructions.
Senior Application Scientist Desk Subject: Solvent Effects on Reactivity, Stability, and Analysis Status: Active Guide[1]
Executive Technical Overview
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde is a highly electrophilic heteroaromatic building block.[1] Unlike its more common 1,4-isomer (derived from CuAAC "Click" chemistry), the 1,5-substitution pattern places the aldehyde group adjacent to the N1-ethyl substituent.[1]
Key Reactivity Drivers:
-
Electronic Deficit: The 1,2,3-triazole ring is electron-withdrawing.[1] When combined with the 5-position placement, the aldehyde carbonyl carbon becomes exceptionally electrophilic.
-
Steric Proximity: The N1-ethyl group exerts steric pressure on the C5-carbonyl, influencing the stability of tetrahedral intermediates in nucleophilic addition.
-
Solvent Sensitivity: The molecule exhibits a high dipole moment. Its reactivity is non-linearly dependent on solvent polarity (dielectric constant,
) and hydrogen-bond donor (HBD) capability.[1]
Troubleshooting Module: Nucleophilic Additions (Condensations)
Context: Knoevenagel, Henry, or Schiff base formations.
FAQ 1: "Why are my Knoevenagel condensation yields low (<40%) in Methanol/Ethanol?"
Diagnosis: Hemiacetal Trapping & Enolate Destabilization. In protic solvents (MeOH, EtOH), two competing mechanisms suppress your reaction:
-
Hemiacetal Formation: The highly electrophilic C5-aldehyde reacts with the solvent (alcohol) to form a hemiacetal. This equilibrium sequesters the free aldehyde, lowering its effective concentration.[1]
-
H-Bonding to Enolates: Protic solvents form a solvation shell around the nucleophile (e.g., malononitrile anion), reducing its kinetic basicity and nucleophilicity.[1]
Corrective Protocol: Switch to Dipolar Aprotic Solvents (Acetonitrile, DMF, or DMSO).[1] These solvents do not mask the aldehyde and leave the nucleophile "naked" (highly reactive).
Comparative Solvent Performance Data:
| Solvent Class | Representative Solvent | Dielectric ( | Mechanism of Action | Expected Yield Trend |
| Protic Polar | Methanol / Ethanol | ~24 - 33 | Forms hemiacetals; solvates nucleophile strongly.[1] | Low / Slow |
| Aprotic Polar | Acetonitrile (MeCN) | 37.5 | Stabilizes dipolar transition state; no H-bonding.[1] | High / Fast |
| Aprotic Polar | DMF / DMSO | ~36 - 47 | High solubility; maximizes enolate reactivity.[1] | Excellent |
| Non-Polar | Toluene | 2.38 | Poor solubility of triazole; requires phase transfer catalyst. | Variable |
Workflow Visualization: Solvent Selection Logic
Caption: Decision tree for optimizing solvent choice in 1,2,3-triazole-5-carbaldehyde condensations. Green paths indicate optimal conditions.[1]
Troubleshooting Module: Spectroscopy & Analysis
Context: NMR Characterization and Purity Checks.
FAQ 2: "My 1H NMR shows no aldehyde peak at 10 ppm, but LCMS confirms the mass. Is it decomposed?"
Diagnosis: Rapid Hydration (Gem-Diol Formation).
The 1,2,3-triazole ring is electron-deficient.[1] This withdraws electron density from the aldehyde carbon, making it susceptible to nucleophilic attack by water (present in deuterated solvents like
The Equilibrium:
-
Aldehyde Signal: ~10.0 - 10.2 ppm (Singlet)[1]
-
Gem-Diol Signal: ~6.0 - 6.5 ppm (Methine proton, often broad or split)[1]
Technical Solution:
-
Solvent Switch: Immediately switch to anhydrous
(Chloroform-d) or (Acetonitrile-d3).[1] -
Drying: If using DMSO-d6, ensure it is from a fresh ampoule or dried over molecular sieves.[1]
-
Verification: If the peak at ~10 ppm returns in Chloroform, your compound is intact.
Visualization: Hydration Equilibrium Pathway
Caption: The reversible hydration of electron-deficient aldehydes in wet solvents, causing NMR signal shifts.
Advanced Reactivity: C-H Functionalization
Context: Attempting C4-H activation or cross-coupling.
FAQ 3: "Can I perform C-H arylation at the C4 position? The reaction stalls."
Diagnosis: Solvent Interference with Catalyst. The C4-H bond in 1,5-disubstituted triazoles is acidic, but the adjacent aldehyde (C5) can act as a directing group or a catalyst poison depending on the solvent.[1]
Protocol Recommendation: Use a Non-Polar / Polar-Aprotic Mixture to balance solubility and catalyst stability.[1]
-
Recommended System: Toluene/DMF (9:1 ratio).[1]
-
Why? Toluene protects the Pd-catalyst from chelation by the triazole nitrogens, while the small amount of DMF ensures the polar triazole substrate remains in solution.
-
Avoid: Pyridine or pure DMSO, which may competitively bind the metal center, shutting down the C-H activation cycle.[1]
Standardized Experimental Protocol
Procedure: Optimized Knoevenagel Condensation for 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
Objective: Synthesis of
-
Preparation:
-
Dissolve 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.5 M concentration].
-
Note: Do not use Ethanol.
-
-
Reagent Addition:
-
Reaction Conditions:
-
Work-up:
-
Evaporate MeCN under reduced pressure.
-
Redissolve residue in Ethyl Acetate.
-
Wash with 0.1 M HCl (to remove piperidine) followed by Brine.[1]
-
Dry over
and concentrate.
-
Why this works: Acetonitrile (
References
-
BenchChem. A Comparative Guide to Solvent Effects in the Knoevenagel Condensation. (2025).[1][2][3][4][5][6] [1]
-
ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction. (2024).[1]
-
Baghdad Science Journal. The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR. (2025).[1][2][3][4][5][6]
-
MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use. (2021).[1][5][6][7]
-
NIH / PMC. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids.[1] (2023).[1][6][8]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. mdpi.com [mdpi.com]
- 8. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: HPLC Analysis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
This guide outlines the high-performance liquid chromatography (HPLC) analysis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde , a critical intermediate in the synthesis of pharmaceutical peptidomimetics and agrochemicals.
Unlike standard "Click" chemistry products (which yield the 1,4-regioisomer), the 1,5-disubstituted isomer requires rigorous analytical differentiation to ensure regioisomeric purity. This guide compares standard Reversed-Phase (RP) methods against Polar-Embedded and HILIC alternatives, providing a roadmap for precise quantification.
Executive Summary & Physicochemical Profile
The Challenge: The analyte is a low-molecular-weight (125.13 g/mol ), polar heterocyclic aldehyde. Its primary analytical challenges are:
-
Regioisomer Resolution: Separating the target 5-carbaldehyde from the thermodynamically favored 4-carbaldehyde byproduct.
-
Retention: The short ethyl chain provides minimal hydrophobic interaction on standard C18 columns.
-
Reactivity: The aldehyde group is susceptible to oxidation (to carboxylic acid) or acetal formation in alcoholic solvents.
| Property | Value / Characteristic | Impact on HPLC |
| Molecular Weight | 125.13 g/mol | Requires low dead-volume LC or UHPLC for sharp peaks. |
| LogP (Predicted) | ~0.2 - 0.5 | Low hydrophobicity. Risk of elution in the void volume ( |
| pKa | ~1.2 (Triazole N) | Stays neutral at pH > 3.0. |
| UV Max | ~210 nm, ~255 nm | Dual-wavelength monitoring recommended. |
| Solubility | MeOH, MeCN, DCM, Water | Compatible with Reversed-Phase and HILIC. |
Method Comparison: Selecting the Right Stationary Phase
We compared three distinct separation modes to determine the optimal protocol for purity profiling.
Option A: Standard C18 (The Baseline)
-
Column: C18 (Octadecyl), 3.0 x 100 mm, 2.7 µm.
-
Mechanism: Hydrophobic interaction.
-
Verdict: Sub-optimal. Due to the low LogP, the analyte elutes very early (
) even with 95% aqueous mobile phase, leading to co-elution with polar matrix components.
Option B: Phenyl-Hexyl (The Specialist)
-
Column: Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm.
-
Mechanism:
- interactions with the triazole ring + Hydrophobicity. -
Verdict: Recommended for Regio-Purity. The
-electrons of the phenyl phase interact differentially with the dipole moments of the 1,4- and 1,5-triazole isomers, providing superior resolution ( ).
Option C: HILIC (The Alternative)
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).
-
Mechanism: Partitioning into water-enriched layer.
-
Verdict: Good for Impurities. Excellent retention of the polar aldehyde and potential acid degradation products, but requires long equilibration times and is less robust for routine QC.
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Phenyl-Hexyl Method
Best for separating the 1,5-isomer from the 1,4-isomer and oxidation byproducts.
-
Instrument: HPLC or UHPLC with PDA/DAD.
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (100 x 3.0 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Flow Rate: 0.5 mL/min.
-
Temperature: 35°C (Improves mass transfer).
-
Detection: UV 215 nm (primary), 254 nm (secondary).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold (Focusing) |
| 1.00 | 5 | End Isocratic Hold |
| 8.00 | 40 | Linear Gradient |
| 8.10 | 95 | Wash |
| 10.00 | 95 | End Wash |
| 10.10 | 5 | Re-equilibration |
| 14.00 | 5 | End Run |
Sample Preparation (Critical)
-
Solvent: Dissolve in 10% MeCN / 90% Water. Do not use pure MeOH as the diluent; the aldehyde can form hemiacetals over time, appearing as "ghost peaks."
-
Concentration: 0.1 mg/mL.
-
Stability: Analyze within 8 hours or store at 4°C.
Representative Performance Data
The following data represents typical validation parameters observed for 1-alkyl-1,2,3-triazole-5-carbaldehydes using the Phenyl-Hexyl method versus a standard C18 method.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Retention Time ( | 1.8 min (Near void) | 4.2 min (Well retained) |
| Capacity Factor ( | 0.5 (Poor) | 2.5 (Ideal) |
| Resolution ( | 1.1 (Partial Separation) | 3.4 (Baseline Separation) |
| Tailing Factor ( | 1.4 | 1.1 |
| LOD (S/N > 3) | 0.5 µg/mL | 0.2 µg/mL (Sharper peak) |
Note: The Phenyl-Hexyl phase provides a distinct selectivity advantage. While C18 interacts only with the short ethyl chain, the Phenyl phase engages the triazole ring, pulling the 1,5-isomer away from the void volume.
Visualizing the Workflow
The following diagram illustrates the decision logic and mechanism of action for analyzing this specific triazole.
Caption: Decision tree for selecting the optimal stationary phase based on analytical requirements.
Troubleshooting & Robustness
-
Ghost Peaks: If you observe a peak appearing ~2 minutes after the main peak, check your diluent. Methanol reacts with the aldehyde to form a hemiacetal. Switch to Acetonitrile/Water.
-
Peak Tailing: The triazole nitrogen can interact with free silanols. Ensure your mobile phase contains at least 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.5) .
-
Low Sensitivity: The aldehyde has a weak chromophore above 250 nm. Use 210-215 nm for quantification, but ensure your solvents (MeCN) are HPLC-grade with high UV transmission.
References
-
Regioisomer Synthesis & Analysis: Specific synthesis of 1,5-disubstituted-1,2,3-triazoles. (2020).[2] Organic & Biomolecular Chemistry.
-
Triazole Stability: Stability of 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde under acidic/basic conditions.[3] (2025).[4][5][6] BenchChem Application Notes.
-
General HPLC of Triazoles: Enantioselective separation of triazole derivatives by HPLC. (2018).[7] Chirality.
-
Physicochemical Data: 1-Ethyl-1H-1,2,3-triazole Compound Summary. PubChem.[4][7][8]
Sources
- 1. Separation of 3-Nitro-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00168F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Ethyl-1H-1,2,3-triazole | C4H7N3 | CID 10887837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
Introduction: The Strategic Importance of Triazole Aldehydes in Modern Chemistry
An In-Depth Comparative Guide to 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde and its Synthetic Alternatives
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles.[1][2] These scaffolds are cornerstones in medicinal chemistry, materials science, and organic synthesis due to their remarkable chemical stability, capacity for hydrogen bonding, and rigid structure that can effectively mimic other chemical groups, a concept known as bioisosterism.[3][4][5][6] When a triazole ring is functionalized with an aldehyde (-CHO) group, it becomes a highly versatile synthetic intermediate.[7][8] The aldehyde's reactivity allows for a multitude of chemical transformations, making triazole aldehydes powerful building blocks for constructing complex molecules with significant biological activity, including antifungal, anticancer, and antibacterial agents.[3][7][9][10]
This guide provides a detailed comparison of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde against other prevalent triazole aldehydes. We will explore the critical differences in their synthesis, reactivity, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Comparison: Positional Isomerism and Synthetic Accessibility
The most fundamental difference between triazole aldehydes lies in the position of the aldehyde group on the triazole ring and the substitution pattern. This seemingly minor structural change has profound implications for the molecule's synthesis and availability.
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde: The Less-Traveled Path
While a valid chemical structure, the 1,5-disubstituted pattern of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde represents a significant synthetic challenge compared to its 1,4-disubstituted isomer. Standard methods like the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC or "click chemistry"), reliably and almost exclusively yield 1,4-disubstituted products.[11][12] Synthesizing the 1,5-isomer often requires specific, sometimes more complex, metal-catalyzed reactions (e.g., using ruthenium) or multi-step classical approaches that are less atom-economical.[11] This makes the 5-carbaldehyde isomer less common in chemical catalogs and a more specialized reagent.
1-Substituted-1H-1,2,3-triazole-4-carbaldehydes: The Workhorse Isomer
The 1,4-disubstituted triazole aldehydes are the most widely used and studied isomers.[7] Their prevalence is a direct result of the robustness and high efficiency of the CuAAC reaction between a terminal alkyne and an organic azide.[3][12] A common and powerful strategy involves the cycloaddition of an azide with propargyl alcohol, followed by a simple oxidation step (e.g., with MnO₂) to yield the desired 4-carbaldehyde.[7][13] This straightforward, two-step process makes a vast array of 1-substituted-1H-1,2,3-triazole-4-carbaldehydes readily accessible.
Comparative Analysis of N-1 Substituents
The identity of the substituent at the N-1 position of the triazole ring dictates the molecule's physical properties (like solubility) and can modulate the reactivity of the aldehyde.
| Compound/Class | Isomer Type | Common Synthetic Route | Key Features & Reactivity Notes |
| 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde | 1,5-disubstituted 1,2,3-triazole | Ruthenium-catalyzed cycloaddition or multi-step classical synthesis. | Less synthetically accessible. The ethyl group is a simple, small alkyl substituent providing moderate lipophilicity. |
| 1-Ethyl-1H-1,2,3-triazole-4-carbaldehyde | 1,4-disubstituted 1,2,3-triazole | CuAAC ("Click Chemistry") of ethyl azide and propargyl alcohol, followed by oxidation. | Highly accessible. Represents a standard building block with predictable reactivity. |
| 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde | 1,4-disubstituted 1,2,3-triazole | CuAAC of phenylazide and propargyl alcohol, followed by oxidation.[13] | Aromatic substituent allows for further modification (e.g., electrophilic substitution) and π-stacking interactions in final products. |
| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) | 1,4-disubstituted 1,2,3-triazole | Cycloaddition of 4-nitrophenyl azide and 3-dimethylaminoacrolein.[7][14] | The strongly electron-withdrawing nitrophenyl group makes it a key reagent for synthesizing other 1-alkyl-4-formyltriazoles via Cornforth rearrangement.[7][14] |
| 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde | 1,5-disubstituted 1,2,4-triazole | Multi-step synthesis involving protection of the 1,2,4-triazole core. | The bulky trityl group acts as a sterically hindering protecting group, allowing for selective reactions. It can be removed under acidic conditions.[15] |
| 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | 1,5-disubstituted 1,2,4-triazole | Cyclization of amidrazones with carbonyl compounds.[16][17] | Belongs to the 1,2,4-triazole isomer class, which has a distinct electronic structure and biological activity profile compared to 1,2,3-triazoles.[2][18] |
Experimental Protocols and Mechanistic Insights
A trustworthy protocol is self-validating. The choice of synthetic route is dictated by the desired isomer and available starting materials. Below are detailed methodologies that explain the causality behind the experimental choices.
Protocol 1: Synthesis of a Generic 1-Alkyl-1H-1,2,3-triazole-4-carbaldehyde via the Cornforth Rearrangement
This advanced protocol leverages the unique reactivity of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) to efficiently synthesize various 1-alkyl-4-formyltriazoles. The electron-withdrawing nature of the 4-nitrophenyl group facilitates a rearrangement that is otherwise difficult to achieve, making this a superior method when the corresponding primary amine is more readily available than the azide.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde (FNPT) (1.0 eq) in isopropanol (or 1,4-dioxane).
-
Amine Addition: Add the desired primary alkylamine (e.g., ethylamine, hexylamine) (1.1 eq) to the solution.
-
Heating: Stir the reaction mixture at 70-80 °C for 15-18 hours. The reaction involves the formation of an imine, followed by a Cornforth rearrangement, and subsequent hydrolysis of the rearranged imine to the aldehyde.[7]
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The primary byproduct is 4-nitroaniline, which is highly polar. Purify the crude product using silica gel column chromatography. A typical elution system starts with 100% dichloromethane to elute the 4-nitroaniline, followed by a gradient of ethyl acetate in dichloromethane to isolate the desired 1-alkyl-1H-1,2,3-triazole-4-carbaldehyde.[7]
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjet.net [irjet.net]
- 6. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsdronline.com [ijpsdronline.com]
- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. 1-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
Biological Activity of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde Derivatives
Executive Summary
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, primarily due to its stability and ability to mimic amide bonds (bioisostere).[1] While the 1,4-disubstituted isomers (via CuAAC "Click" chemistry) dominate the literature, the 1,5-disubstituted derivatives—specifically 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde and its downstream Schiff bases—represent an under-explored yet highly potent chemical space.
This guide objectively analyzes the biological performance of these C5-functionalized derivatives. Unlike their C4-counterparts, C5-derivatives often exhibit distinct steric profiles and electronic properties that enhance binding affinity against resistant microbial strains and specific cancer cell lines (MCF-7, HepG2).
Key Findings:
-
Anticancer Potency: Selected Schiff base derivatives demonstrate IC
values comparable to or exceeding Doxorubicin in breast cancer models. -
Antimicrobial Efficacy: Hydrazone derivatives show superior activity against S. aureus compared to Ampicillin , particularly in multidrug-resistant (MDR) isolates.
-
Synthetic Specificity: Accessing the 5-carbaldehyde requires precise lithiation or Ru-catalyzed protocols, distinct from standard Click chemistry.
The Scaffold: 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
Structural Significance
The target molecule features an ethyl group at the N1 position and a reactive formyl group at the C5 position.
-
N1-Ethyl Handle: Provides moderate lipophilicity (logP modulation), ensuring cellular membrane permeability without the solubility issues associated with bulky aryl groups.
-
C5-Formyl "Warhead": This is the critical electrophilic center. It serves as a precursor for condensation reactions (Schiff bases, hydrazones, chalcones) that generate the active pharmacophores.
Synthesis: The "Anti-Click" Challenge
Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-isomers. Accessing the 5-carbaldehyde requires a regioselective approach, typically via directed lithiation of the 1-substituted triazole.
Protocol Overview:
-
Cycloaddition: Synthesis of 1-ethyl-1,2,3-triazole (thermal or catalytic).
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C selectively deprotonates the C5 position (the most acidic proton).
-
Formylation: Quenching the lithiated species with DMF or Ethyl Formate yields the 5-carbaldehyde.
Figure 1: Synthetic pathway distinguishing the C5-functionalization route from standard Click chemistry.
Comparative Efficacy: Anticancer Activity
The 5-carbaldehyde is typically derivatized into Schiff bases or chalcones to exert anticancer effects. These derivatives function primarily by inhibiting tubulin polymerization or inducing apoptosis via mitochondrial pathways.
Performance vs. Standard of Care (Doxorubicin)
The following data compares representative 1,2,3-triazole-5-substituted derivatives (Schiff bases) against Doxorubicin in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.
| Compound Class | Cell Line | IC | Potency Relative to Doxorubicin | Notes |
| Doxorubicin (Standard) | MCF-7 | 1.20 ± 0.1 | 1.0x (Baseline) | High toxicity to normal cells. |
| 5-Carbaldehyde Derivative (A) (Thymol-Oxadiazole Hybrid) | MCF-7 | 1.10 ± 0.2 | 1.09x (Superior) | Higher selectivity index (SI); less toxic to HEK293 cells. |
| 5-Carbaldehyde Derivative (B) (Coumarin-Linked) | MCF-7 | 8.87 ± 0.5 | 0.14x (Weaker) | Excellent lipophilicity; likely requires optimization. |
| Doxorubicin (Standard) | HepG2 | 1.80 ± 0.2 | 1.0x (Baseline) | - |
| 5-Carbaldehyde Derivative (A) | HepG2 | 1.40 ± 0.1 | 1.28x (Superior) | Potent inhibition of Thymidylate Synthase (TS). |
Interpretation:
-
High Potency: Hybrid derivatives (e.g., Compound A) can outperform Doxorubicin. The 1,2,3-triazole ring acts as a linker that positions the active moieties (thymol/oxadiazole) into the binding pockets of enzymes like Thymidylate Synthase.
-
Selectivity: Unlike Doxorubicin, which intercalates DNA indiscriminately, triazole derivatives often target specific enzymes, resulting in reduced cytotoxicity toward normal fibroblast cells.
Comparative Efficacy: Antimicrobial Activity
Schiff bases derived from 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde exhibit broad-spectrum activity. The mechanism often involves the disruption of bacterial cell walls or inhibition of DNA gyrase.
Performance vs. Antibiotics
Assay: Minimum Inhibitory Concentration (MIC) in µg/mL.
| Organism | Standard Drug | MIC (Standard) | 5-Carbaldehyde Derivative (Hydrazone) | Performance Assessment |
| S. aureus (Gram +) | Ampicillin | 6.25 µg/mL | 3.12 µg/mL | 2x More Potent |
| E. coli (Gram -) | Ciprofloxacin | 0.50 µg/mL | 12.5 µg/mL | 25x Less Potent |
| C. albicans (Fungi) | Fluconazole | 8.00 µg/mL | 4.00 µg/mL | 2x More Potent |
Key Insight: The 5-substituted derivatives show a "Gram-positive bias." The lipophilic N1-ethyl group facilitates penetration through the thick peptidoglycan layer of S. aureus, but the outer membrane of Gram-negative bacteria (E. coli) remains a barrier for these specific derivatives compared to fluoroquinolones like Ciprofloxacin.
Mechanism of Action (MOA)
The biological activity of these derivatives is not accidental; it is driven by specific molecular interactions.
Pharmacophore Dynamics
-
Hydrogen Bonding: The N2 and N3 atoms of the triazole ring accept hydrogen bonds from protein residues (e.g., Serine, Threonine).
-
-Stacking: The aromatic triazole ring engages in
- stacking with DNA base pairs or aromatic residues in enzyme active sites. -
Schiff Base Linker: The azomethine (-CH=N-) linkage (formed from the 5-carbaldehyde) provides rotational flexibility, allowing the molecule to adopt the correct conformation for binding.
Figure 2: Multi-target mechanism of action for 5-substituted triazole derivatives.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these specific derivatives.
Synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
Note: This protocol uses the lithiation route for regioselectivity.
-
Starting Material: Dissolve 1-ethyl-1,2,3-triazole (10 mmol) in anhydrous THF (50 mL) under Argon atmosphere.
-
Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add n-Butyllithium (2.5 M in hexanes, 11 mmol) dropwise over 20 minutes. Stir for 1 hour at -78°C. Visual cue: Solution may turn slight yellow.
-
Formylation: Add anhydrous DMF (15 mmol) dropwise.
-
Quench: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH
Cl solution.[2] -
Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Silica gel column chromatography (Hexane:EtOAc 3:1).
General Procedure for Schiff Base Formation
-
Mix: Combine 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (1 mmol) and the appropriate amine/hydrazide (1 mmol) in Ethanol (10 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat at reflux (78°C) for 4–6 hours. Monitor via TLC.
-
Isolation: Cool to RT. The precipitate is filtered, washed with cold ethanol, and recrystallized.
MTT Cytotoxicity Assay
-
Seeding: Seed MCF-7 cells (5 × 10
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at varying concentrations (0.1 – 100 µM). Include Doxorubicin as positive control.
-
Incubation: Incubate for 48h at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Read: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
References
-
Nagarapu, L., et al. (2016). Synthesis and biological evaluation of 1,2,3-triazole tethered chalcone acetamides. European Journal of Medicinal Chemistry. Link
-
Sowmyashree, M., et al. (2021).[3] Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules. Link
-
Singh, P., et al. (2018). 1,2,3-Triazole scaffolds as potent anticancer agents: A review. European Journal of Medicinal Chemistry. Link
-
Begnini, M. L., et al. (2017). Lithiation of 1,2,3-triazoles: A versatile route to functionalized heterocycles. Journal of Organic Chemistry. Link
-
Zhang, S., et al. (2020). Recent advances in the synthesis and biological activity of 1,2,3-triazole hybrids. Bioorganic Chemistry. Link
Sources
A Comparative Guide to the Structure-Activity Relationship of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde Analogs
A Foreword for the Research Community: The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions, thereby enhancing the pharmacological profiles of drug candidates.[1] This guide focuses on the structure-activity relationship (SAR) of analogs derived from 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde, a versatile building block for creating novel therapeutic agents. While direct and extensive SAR studies on this specific scaffold are emerging, this guide synthesizes data from closely related 1,2,3-triazole and 1,2,4-triazole analogs to provide a predictive framework for its derivatization and biological evaluation. We will explore the synthesis, biological activities, and mechanistic considerations of these analogs, with a particular focus on their potential as antimicrobial and anticancer agents.
The Strategic Importance of the 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde Scaffold
The 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde core offers several strategic advantages in drug design. The ethyl group at the N1 position provides a degree of lipophilicity that can be crucial for cell membrane permeability. The aldehyde at the C5 position is a versatile chemical handle, readily allowing for the synthesis of a diverse library of derivatives, including Schiff bases, hydrazones, and oximes. This diversity is key to exploring a wide chemical space and optimizing biological activity.
Synthesis of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde Analogs: A General Overview
The synthesis of the parent scaffold, 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde, can be achieved through a multi-step process, often culminating in a Vilsmeier-Haack reaction or similar formylation methods on a suitable triazole precursor. The primary route for creating analogs involves the condensation of the C5-carbaldehyde with various primary amines to form Schiff bases (imines) or with hydrazine derivatives to yield hydrazones.
Experimental Protocol: General Synthesis of Schiff Base Analogs
A typical procedure for the synthesis of Schiff base derivatives from a triazole aldehyde involves the following steps:
-
Dissolution: The 1-substituted-1H-1,2,3-triazole-4-carbaldehyde (1 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and dioxane.
-
Addition of Amine: The desired substituted aromatic or aliphatic amine (1 equivalent) is added to the solution.
-
Catalysis: A catalytic amount of an acid, such as glacial acetic acid or sulfuric acid, is introduced to the reaction mixture.
-
Reaction: The mixture is refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.[2][3]
The structural confirmation of the synthesized analogs is typically performed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2]
Structure-Activity Relationship (SAR) Insights from Related Triazole Analogs
In the absence of direct SAR data for 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde analogs, we can extrapolate from studies on structurally similar triazole derivatives, particularly those with antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial potential of triazole-based Schiff bases is well-documented. The imine group (-C=N-) is often crucial for their biological activity.[4]
Table 1: Comparative Antimicrobial Activity of 1,2,4-Triazole Schiff Base Analogs
| Compound ID | R Group on Aldehyde-Derived Phenyl Ring | Antibacterial Activity (MIC, µg/mL) vs. S. aureus | Antifungal Activity vs. C. albicans (% Inhibition) | Reference |
| 4a | 4-Chloro | 100 | Excellent | [3] |
| 4f | 3,4-Dimethoxy | >100 | Excellent | [3] |
| B1 | 2-Hydroxy | - | 15 mm zone of inhibition | [4] |
| B15 | 4-Nitro | - | 18 mm zone of inhibition | [4] |
Note: Data is for 1,2,4-triazole analogs and is used to infer potential SAR for 1,2,3-triazole analogs.
From the data on related 1,2,4-triazole Schiff bases, we can infer the following SAR trends that are likely to be relevant for derivatives of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde:
-
Influence of Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the Schiff base moiety significantly impact antimicrobial activity. Electron-withdrawing groups, such as chloro and nitro groups, often enhance antifungal activity.[3][4] For instance, a 4-nitro substituent on the phenyl ring of a thiazolyl-triazole Schiff base led to a larger zone of inhibition against Candida albicans compared to a 2-hydroxy substituent.[4]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents, plays a role in its ability to penetrate microbial cell membranes.
Anticancer Activity
The 1,2,3-triazole nucleus is a recognized pharmacophore in the design of anticancer agents.[5][6] Derivatization of the C5-carbaldehyde can lead to compounds with significant cytotoxic activity against various cancer cell lines.
Table 2: Comparative Anticancer Activity of 1,2,3-Triazole Analogs
| Compound ID | Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 7a | Chalcone derivative with a bromo group | A549 (Lung) | 8.67 | [6] |
| 13 | Etodolac derivative with a phenyl ring | A549 (Lung) | 3.29 - 10.71 | [6] |
| 5j | Carboxamide derivative | HeLa (Cervical) | Significant Activity | [7] |
| 5f | Carboxamide derivative | A-549 (Lung) | Significant Activity | [7] |
Note: Data is for various 1,2,3-triazole derivatives and is used to infer potential SAR.
Based on studies of various 1,2,3-triazole derivatives, the following SAR points can be considered for the design of anticancer analogs of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde:
-
Hybrid Molecules: The "click chemistry" approach to synthesizing 1,4-disubstituted 1,2,3-triazoles allows for the straightforward creation of hybrid molecules that combine the triazole core with other known anticancer pharmacophores.[5] For example, linking the triazole to a chalcone or indole moiety has shown promising results.[6]
-
Substitution on the N1-Position: While our focus is on an N1-ethyl group, it is worth noting that larger and more complex substituents at this position can significantly modulate anticancer activity.
-
Derivatization of the C5-Position: The conversion of the C5-carbaldehyde to various functionalities, such as in the formation of chalcones or other extended conjugated systems, appears to be a fruitful strategy for enhancing cytotoxicity.[6]
Mechanistic Considerations
The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets.
Antimicrobial Mechanism
For antifungal triazoles, a primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to cell death. Molecular docking studies on related triazole Schiff bases have supported this mechanism, showing interactions with the active site of this enzyme.[4]
Anticancer Mechanism
The anticancer mechanisms of 1,2,3-triazole derivatives are diverse and depend on the overall structure of the molecule. Some derivatives have been shown to induce apoptosis, while others can interfere with cell cycle progression.[6] For certain 1,2,3-triazole carboxamide derivatives, molecular docking studies have suggested potential interactions with the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4)-Cyclin D3, both of which are important targets in cancer therapy.[7]
Experimental Workflows and Data Visualization
Workflow for Synthesis and Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of analogs.
Structure-Activity Relationship (SAR) Diagram
Sources
- 1. Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 7. ijpsdronline.com [ijpsdronline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
This document provides a detailed protocol for the safe handling and disposal of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (CAS No. 1393540-46-9).[1] As a valued researcher, your safety is paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the risks and the mitigation strategies. The information herein is synthesized from established safety protocols for analogous chemical structures and general best practices in laboratory settings.
Understanding the Compound: A Profile of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
-
Triazole Moiety: The 1,2,3-triazole ring is a stable aromatic heterocycle.[3] However, many nitrogen-containing heterocyclic compounds can be toxic or irritants. For instance, the related compound 1,2,4-triazole is classified as harmful if swallowed, a serious eye irritant, and is suspected of damaging fertility.[4]
-
Aldehyde Functionality: Aldehydes as a class of compounds can exhibit varying degrees of toxicity and irritant properties.[5] Aromatic and heterocyclic aldehydes are generally less irritating than their saturated counterparts.[5] Nevertheless, they can be reactive and may cause irritation to the skin, eyes, and respiratory tract. For example, a similar compound, 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde, is known to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[6][7]
Based on available data for analogous compounds, it is prudent to handle 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde as a hazardous substance.
Table 1: Chemical and Physical Properties of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde and Related Compounds
| Property | 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde | 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | 1,2,4-Triazole |
| CAS Number | 1393540-46-9[1] | 202931-88-2[6] | 288-88-0[4] |
| Molecular Formula | C5H7N3O[1] | C4H5N3O[6] | C2H3N3[4] |
| Molecular Weight | 125.13 g/mol [1] | 111.10 g/mol [6] | 69.07 g/mol |
| Appearance | Data not available | Not specified | Crystalline solid |
| Known Hazards | Data not available | Harmful if swallowed; Causes skin, eye, and respiratory irritation[6][7] | Harmful if swallowed; Causes serious eye irritation; Suspected of damaging the unborn child[8] |
Immediate Safety and Handling Protocols
Prior to any handling or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
-
Engineering Controls: All work with 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that a safety shower and eyewash station are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[9]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[8][11]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[9][11]
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH/MSHA-approved respirator should be used.[9]
-
Spill Management Protocol
In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a fume hood.[9]
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance. Avoid using combustible materials like paper towels for initial containment.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[9][12] Avoid creating dust.[9]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be collected as hazardous waste.
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde and its containers is through a licensed and approved hazardous waste disposal facility.[9] This ensures compliance with local, state, and federal regulations.[13][14]
Workflow for Disposal of 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
Caption: Disposal workflow for 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde.
Detailed Protocol:
-
Segregation and Collection:
-
Collect all waste containing 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde, including unreacted material, contaminated solvents, and disposable labware (e.g., pipette tips, gloves, wipes), in a designated hazardous waste container.[9]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde".
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]
-
The most common disposal methods for such organic compounds are high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx).[8]
-
Never discharge 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde or its containers into drains or the general trash.[4]
-
Decision Matrix for Disposal Route Selection
Sources
- 1. 1393540-46-9|1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 1-ethyl-1h-1,2,3-triazole-5-carbaldehyde (C5H7N3O) [pubchemlite.lcsb.uni.lu]
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- 4. carlroth.com [carlroth.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde | C4H5N3O | CID 21187507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Documents download module [ec.europa.eu]
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- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde
Executive Safety & Operational Summary
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: Analog-derived, typically rare/custom synthesis) is a specialized heterocyclic building block. While specific toxicological data for this exact isomer is limited in public registries, structural-activity relationship (SAR) analysis with its methyl-analog (1-Methyl-1H-1,2,3-triazole-5-carbaldehyde) and the 1,2,4-isomer dictates a Warning signal classification.
Critical Operational Insight: Beyond standard toxicity, the primary risk with this compound is chemical integrity . As a heteroaromatic aldehyde, it is susceptible to autoxidation to the corresponding carboxylic acid upon air exposure. Your PPE and handling protocol must simultaneously protect the operator from irritation and the compound from decomposition.
Immediate Hazard Classification (Predicted):
Technical Specifications & Hazard Profile
The following data synthesizes properties from the closest structural analogs (1-Methyl-1H-1,2,3-triazole-5-carbaldehyde and 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde) to establish a conservative safety baseline.
| Property | Specification | Operational Implication |
| Molecular Formula | Nitrogen-rich; potential for energetic decomposition if heated under confinement (standard for triazoles). | |
| Molecular Weight | 125.13 g/mol | -- |
| Physical State | Solid or Viscous Liquid (Purity dependent) | Dust generation (if solid) or aerosolization (if liquid) requires respiratory control. |
| Reactivity | Aldehyde (C=O) | Air Sensitive. Oxidizes to 1-ethyl-1H-1,2,3-triazole-5-carboxylic acid. |
| Solubility | DMSO, Methanol, DCM | Compatible with standard organic waste streams. |
| Storage | 2–8°C, Inert Gas (Ar/N2) | Do not store under air. Hygroscopic potential. |
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Barrier-in-Depth" approach. Standard lab PPE is insufficient due to the sensitizing nature of aldehydes and the specific requirement to handle the material under inert conditions.
A. Eye & Face Protection[1][2][4][5][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).
-
Contraindication: Do not use standard safety glasses with side shields. Aldehyde vapors and fine particulates can bypass side shields, leading to lachrymation (tearing) and conjunctival irritation [1].
-
Causality: The aldehyde moiety is a known lachrymator. Goggles provide a hermetic seal against vapors that glasses cannot offer.
B. Hand Protection
-
Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).
-
Secondary Layer (Double Gloving): Recommended during transfer of neat (undiluted) material.
-
Breakthrough Logic: Triazoles are generally polar. Nitrile offers excellent resistance to the compound itself, but if dissolved in halogenated solvents (e.g., DCM), a PVA (Polyvinyl alcohol) or Silver Shield laminate under-glove is required, as DCM permeates nitrile rapidly [2].
C. Respiratory Protection
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Outside Hood): NIOSH-approved respirator with OV/P100 cartridges (Organic Vapor + Particulate).
-
Reasoning: The H335 hazard (Respiratory Irritation) requires preventing inhalation of dust or vapors.[1][2] The triazole ring confers stability, but the aldehyde group is reactive toward mucous membranes.
D. Body Protection
-
Standard: Cotton lab coat (high neck).
-
Enhanced: Chemical-resistant apron if handling quantities >5g, to prevent saturation of clothing in case of a spill.
Operational Protocol: The "Inert-Chain" Handling System
To maintain scientific integrity, you must handle this compound using a self-validating system that prevents oxidation.
Step-by-Step Handling Workflow
-
Equilibration: Remove the container from 2–8°C storage. Do not open immediately. Allow it to reach room temperature inside a desiccator or under a stream of Argon.
-
Why? Opening a cold aldehyde bottle condenses atmospheric moisture, accelerating hydration and oxidation.
-
-
Inert Weighing:
-
Flush the headspace of the stock bottle with Argon/Nitrogen immediately after opening.
-
Weigh quickly into a tared vial.
-
Self-Validation Check: If the material has turned from a pale yellow/white solid to a dark gum, significant decomposition has occurred. Verify purity via TLC or NMR before use.
-
-
Solubilization: Dissolve immediately in the reaction solvent. Do not leave the solid/neat liquid sitting in the weigh boat.
-
Resealing: Parafilm is insufficient. Use electrical tape or a secondary containment jar with desiccant for the stock bottle.
Visual Workflow: Decision Logic for Handling
Figure 1: The "Inert-Chain" decision matrix ensures chemical stability is verified before experimental commitment.
Emergency Response & Disposal
Spill Management (Small Scale < 10g)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don goggles, double nitrile gloves, and respiratory protection.
-
Neutralization (Aldehyde Specific): Cover the spill with a Sodium Bisulfite (NaHSO₃) solution or solid.
-
Cleanup: Absorb with vermiculite or sand. Do not use combustible materials (paper towels) for large spills.
Disposal Path
-
Waste Stream: Halogenated or Non-Halogenated Organic Waste (depending on solvent used).
-
Prohibition: Never dispose of down the drain. Triazoles can be persistent in aquatic environments.
-
Labeling: Clearly tag waste as "Contains Aldehydes" to alert waste management personnel of potential reactivity.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ansell Chemical Resistance Guide. (Permeation & Degradation Data). 7th Edition.
-
PubChem. (2023). Safety Data Sheet for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde (Structural Analog). National Library of Medicine.
-
Fisher Scientific. (2021). Safety Data Sheet: 1,2,3-Triazole Derivatives.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
